Product packaging for Lorundrostat(Cat. No.:CAS No. 1820940-17-7)

Lorundrostat

Cat. No.: B10854892
CAS No.: 1820940-17-7
M. Wt: 451.6 g/mol
InChI Key: YHGVDZULVMINCJ-UHFFFAOYSA-N
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Description

Lorundrostat (also known as MLS-101 and MT-4129) is a novel, orally active, and highly selective investigational agent that functions as an aldosterone synthase (CYP11B2) inhibitor. It selectively targets and inhibits the enzyme responsible for the final steps of aldosterone biosynthesis, thereby reducing plasma aldosterone levels. This mechanism offers a targeted approach for researching hypertension, particularly in cases of uncontrolled or treatment-resistant hypertension driven by aldosterone excess. With a demonstrated 374-fold selectivity for inhibiting CYP11B2 over cortisol synthesis (CYP11B1), this compound allows for the specific reduction of aldosterone without disrupting normal cortisol production . Clinical trials have established the research value of this compound in models of hypertension. Phase 2 studies (TARGET-HTN and Advance-HTN) showed that this compound, at doses of 50 mg and 100 mg once daily, leads to significant, clinically meaningful reductions in systolic blood pressure compared to placebo . Research indicates an enhanced blood pressure-lowering response in individuals with obesity, a population where aldosterone dysregulation is a key driver of hypertension . A recent meta-analysis of randomized controlled trials confirmed that this compound achieves a statistically significant reduction in systolic blood pressure with an acceptable safety profile, positioning it as a promising research tool for treatment-resistant hypertension . The primary safety findings in clinical studies involved manageable cases of hyperkalemia (elevated serum potassium) and modest, reversible declines in estimated glomerular filtration rate (eGFR) . This compound thus represents a critical compound for investigating the pathophysiology of aldosterone-driven diseases and exploring novel therapeutic strategies for difficult-to-treat hypertension.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33N7O2 B10854892 Lorundrostat CAS No. 1820940-17-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1820940-17-7

Molecular Formula

C24H33N7O2

Molecular Weight

451.6 g/mol

IUPAC Name

N-(4-acetamidocyclohexyl)-2-[4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]acetamide

InChI

InChI=1S/C24H33N7O2/c1-17-3-5-19(6-4-17)22-15-25-29-24(28-22)31-13-11-30(12-14-31)16-23(33)27-21-9-7-20(8-10-21)26-18(2)32/h3-6,15,20-21H,7-14,16H2,1-2H3,(H,26,32)(H,27,33)

InChI Key

YHGVDZULVMINCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NC(=N2)N3CCN(CC3)CC(=O)NC4CCC(CC4)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Lorundrostat's Mechanism of Action in Aldosterone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lorundrostat is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal cortex. By specifically targeting this enzyme, this compound effectively reduces aldosterone levels, leading to a significant decrease in blood pressure, particularly in patients with hypertension driven by aldosterone excess. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Aldosterone in Hypertension

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure through its effects on sodium and potassium balance and vascular tone.[1] Dysregulation of the renin-angiotensin-aldosterone system (RAAS), leading to excessive aldosterone production, is a significant contributor to the pathophysiology of hypertension, particularly in resistant and obesity-related forms of the disease.[2][3] Aldosterone synthase, a mitochondrial cytochrome P450 enzyme encoded by the CYP11B2 gene, catalyzes the conversion of 11-deoxycorticosterone to aldosterone.[4] Due to its pivotal role, aldosterone synthase has emerged as a key therapeutic target for the development of new antihypertensive agents.

Mechanism of Action: Selective Inhibition of Aldosterone Synthase

This compound is a competitive inhibitor of aldosterone synthase.[4] Its mechanism of action is centered on its high affinity and selectivity for CYP11B2 over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[4] This selectivity is critical for avoiding off-target effects, such as cortisol deficiency, which has been a limitation of earlier, less selective aldosterone synthase inhibitors.[5]

The high degree of homology (93%) between CYP11B2 and CYP11B1 has historically posed a significant challenge in developing selective inhibitors.[4] this compound has demonstrated a remarkable 374-fold selectivity for inhibiting aldosterone synthesis over cortisol synthesis in in-vitro studies.[6] This high selectivity allows for effective suppression of aldosterone production without significantly impacting the hypothalamic-pituitary-adrenal (HPA) axis and cortisol levels.[7]

Signaling Pathway of Aldosterone Synthesis and this compound's Point of Intervention

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC Corticosterone Corticosterone DOC->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Kidney Kidney Aldosterone->Kidney Acts on CYP11B2 Aldosterone Synthase (CYP11B2) This compound This compound This compound->CYP11B2 Inhibits Na_Reabsorption ↑ Na+ Reabsorption ↑ Water Retention Kidney->Na_Reabsorption K_Excretion ↑ K+ Excretion Kidney->K_Excretion Blood_Pressure ↑ Blood Pressure Na_Reabsorption->Blood_Pressure

Figure 1: Aldosterone Synthesis Pathway and this compound's Inhibition Point.

Quantitative Data

In-Vitro Enzyme Inhibition

This compound's potency and selectivity have been quantified in in-vitro assays. The table below summarizes the key inhibition constants.

EnzymeThis compound IC50 (nmol/L)This compound Ki (nmol/L)Selectivity (CYP11B1/CYP11B2)
Aldosterone Synthase (CYP11B2)1.271.27\multirow{2}{*}{374-fold}
11β-Hydroxylase (CYP11B1)475475
Data sourced from a first-in-human study.[4]
Clinical Trial Data: Efficacy

Clinical trials have demonstrated this compound's efficacy in reducing blood pressure in patients with uncontrolled hypertension.

Table 2: Systolic Blood Pressure (SBP) Reduction in the Target-HTN Trial

Treatment Group (once daily)Change in Office SBP from Baseline (mmHg)Placebo-Adjusted SBP Reduction (mmHg)
Placebo-4.1-
This compound 50 mg-13.2-9.6
This compound 100 mg-14.1-7.8
Data from the 8-week Target-HTN trial in participants with suppressed plasma renin activity.[8]

Table 3: 24-Hour Ambulatory SBP Reduction in the Advance-HTN Trial

Treatment GroupChange in 24-hour Average SBP from Baseline (mmHg)Placebo-Adjusted SBP Reduction (mmHg)
Placebo-7.4-
This compound 50 mg-15.4-7.9
This compound 50-100 mg-13.9-6.5
Data from the 12-week Advance-HTN trial.[9]
Clinical Trial Data: Safety Profile

The safety profile of this compound has been evaluated in clinical trials, with a focus on electrolyte abnormalities.

Table 4: Incidence of Key Adverse Events in Clinical Trials

Adverse EventTarget-HTN Trial (this compound arms)Advance-HTN Trial (this compound arms)
Serum K+ > 6.0 mmol/L6 participants (corrected with dose adjustment)[2]5-7%
Hyponatremia1 serious adverse event (possibly related)[10]Higher incidence than placebo
Cortisol InsufficiencyNo instances reported[2]Not observed[7]

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully publicly available; however, the principles of the key assays are described below.

In-Vitro CYP11B2 and CYP11B1 Inhibition Assay

The inhibitory activity of this compound on CYP11B2 and CYP11B1 is typically assessed using recombinant human enzymes expressed in a suitable cell line.

start Start recombinant_enzymes Recombinant human CYP11B2 or CYP11B1 start->recombinant_enzymes incubation Incubation recombinant_enzymes->incubation lorundrostat_concentrations Varying concentrations of this compound lorundrostat_concentrations->incubation substrate Substrate (11-deoxycorticosterone for CYP11B2, 11-deoxycortisol for CYP11B1) substrate->incubation product_measurement Measure product formation (Aldosterone or Cortisol) via LC-MS/MS incubation->product_measurement data_analysis Data Analysis: Calculate IC50 and Ki values product_measurement->data_analysis end End data_analysis->end

Figure 2: Workflow for In-Vitro Enzyme Inhibition Assay.

Methodology:

  • Enzyme Preparation: Recombinant human CYP11B2 and CYP11B1 are prepared.

  • Incubation: The enzymes are incubated with their respective substrates (11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1) in the presence of a range of this compound concentrations.

  • Product Quantification: The formation of the products (aldosterone and cortisol) is quantified using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The data are used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for each enzyme.

Measurement of Plasma Aldosterone (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the accurate quantification of aldosterone in plasma.

Methodology:

  • Sample Preparation: An internal standard (e.g., deuterated aldosterone) is added to the plasma sample. Aldosterone is then extracted from the plasma matrix, often using solid-phase extraction or liquid-liquid extraction.[11]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where aldosterone is separated from other endogenous compounds.[11]

  • Mass Spectrometric Detection: The separated aldosterone is ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity.[11]

  • Quantification: The concentration of aldosterone is determined by comparing its signal to that of the internal standard.[11]

Measurement of Plasma Renin Activity (PRA)

Plasma renin activity is typically measured using a radioimmunoassay.

Methodology:

  • Angiotensin I Generation: Plasma samples are incubated at 37°C to allow renin to act on its substrate, angiotensinogen, to generate angiotensin I.[12]

  • Radioimmunoassay: The amount of angiotensin I generated is quantified using a competitive radioimmunoassay. This involves incubating the sample with a known amount of radiolabeled angiotensin I and an antibody specific to angiotensin I.[2]

  • Detection: The antibody-bound radiolabeled angiotensin I is separated from the unbound fraction, and the radioactivity is measured.

  • Calculation: The PRA is calculated based on the amount of angiotensin I generated per unit of time and is typically expressed in ng/mL/h.[4]

Clinical Trial Design Overview

The efficacy and safety of this compound have been evaluated in several key clinical trials.

screening Screening of Patients with Uncontrolled Hypertension randomization Randomization screening->randomization placebo_group Placebo Group randomization->placebo_group 1 lorundrostat_group This compound Group (Varying Doses) randomization->lorundrostat_group 1 treatment_period Treatment Period (e.g., 8-12 weeks) placebo_group->treatment_period lorundrostat_group->treatment_period endpoints Primary and Secondary Endpoint Assessment (Blood Pressure, Safety Labs) treatment_period->endpoints analysis Statistical Analysis endpoints->analysis

Figure 3: Generalized Clinical Trial Workflow for this compound.

The Target-HTN trial was a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study designed to evaluate the efficacy, safety, and tolerability of different doses of this compound in patients with uncontrolled hypertension.[3][13] The Advance-HTN trial was a Phase 2b study that further assessed the efficacy and safety of this compound as an add-on therapy in patients with uncontrolled or resistant hypertension.[9][14]

Conclusion

This compound represents a significant advancement in the treatment of hypertension, particularly for patient populations with elevated aldosterone levels. Its highly selective mechanism of action, focused on the potent inhibition of aldosterone synthase, translates into effective blood pressure reduction with a favorable safety profile, notably the absence of cortisol suppression. The robust quantitative data from in-vitro studies and clinical trials underscore the therapeutic potential of this compound as a targeted therapy for aldosterone-driven hypertension. Further research and ongoing clinical development will continue to elucidate the long-term benefits and full clinical utility of this promising new agent.

References

Lorundrostat (MLS-101): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorundrostat (also known as MLS-101) is a potent and highly selective, orally administered inhibitor of aldosterone synthase (CYP11B2).[1][2][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy in the treatment of uncontrolled and resistant hypertension. All quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical Structure and Physicochemical Properties

This compound is a novel small molecule with the developmental code name MLS-101.[1][4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-(4-acetamidocyclohexyl)-2-[4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]acetamide[1][5]
Synonyms MLS-101, MT-4129[4]
CAS Number 1820940-17-7[1]
Molecular Formula C24H33N7O2[1][5]
Molecular Weight 451.575 g/mol [1][5]
InChIKey YHGVDZULVMINCJ-UHFFFAOYSA-N[1]
SMILES CC1=CC=C(C=C1)C2=CN=NC(=N2)N3CCN(CC3)CC(=O)NC4CCC(CC4)NC(=O)C[1]

Mechanism of Action

This compound is a selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step in aldosterone biosynthesis.[2][3] By inhibiting CYP11B2, this compound reduces the production of aldosterone, a mineralocorticoid hormone that plays a central role in the regulation of blood pressure and electrolyte balance.[3] Elevated aldosterone levels can lead to sodium and water retention, potassium excretion, and consequently, hypertension.

Signaling Pathway of Aldosterone Synthesis

The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the point of intervention for this compound.

RAAS_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidney Kidney Aldosterone->Kidney Acts on Increased_BP Increased Blood Pressure Kidney->Increased_BP Causes Na+ & H2O retention Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I CYP11B2 Aldosterone Synthase (CYP11B2) CYP11B2->Adrenal_Cortex This compound This compound This compound->CYP11B2 Inhibits

Figure 1: Renin-Angiotensin-Aldosterone System and this compound's point of inhibition.
Selectivity

A key feature of this compound is its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis.[2][3] This selectivity is crucial for minimizing off-target effects on the hypothalamic-pituitary-adrenal (HPA) axis.

ParameterValueReference
CYP11B2 vs. CYP11B1 Selectivity 374-fold[2][6]

Pharmacokinetics

A first-in-human study was conducted to evaluate the pharmacokinetic profile of this compound in healthy participants. The key pharmacokinetic parameters are summarized below.

ParameterSingle Ascending Dose (SAD)Multiple Ascending Dose (MAD)Reference
Tmax (Time to Peak Plasma Concentration) 1-3 hours1-3 hours[2][6]
t1/2 (Half-life) 10-12 hours10-12 hours[2][6]

Clinical Efficacy and Safety

The efficacy and safety of this compound have been evaluated in Phase II clinical trials, primarily the Target-HTN and ADVANCE-HTN studies, in patients with uncontrolled or resistant hypertension.

Target-HTN Trial

The Target-HTN trial was a randomized, double-blind, placebo-controlled, dose-ranging study.[7][8] The primary endpoint was the change in automated office systolic blood pressure (AOBP) from baseline to week 8.[7]

Treatment Group (once daily)Change in Systolic AOBP (mmHg)Placebo-Adjusted Change (mmHg)p-valueReference
Placebo-4.1--[9]
This compound 50 mg-13.2-9.60.01[9]
This compound 100 mg-14.1-7.80.04[9]
ADVANCE-HTN Trial

The ADVANCE-HTN trial was a Phase 2b study that further evaluated the efficacy and safety of this compound.[10][11] The primary endpoint was the change in 24-hour ambulatory systolic blood pressure (SBP) from baseline to week 12.[11][12]

Treatment GroupChange in 24-hour Ambulatory SBP (mmHg)Placebo-Adjusted Change (mmHg)p-valueReference
Placebo---
This compound 50 mg-15.4-7.90.001[10][13]
Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[8][10][13] The most common adverse events were related to its mechanism of action and included a modest, dose-dependent increase in serum potassium.[6] Instances of hyperkalemia were manageable with dose reduction or discontinuation.[14] Importantly, no suppression of cortisol production was observed, consistent with its high selectivity for CYP11B2.[2][10]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the development of this compound.

In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

A detailed, publicly available, step-by-step protocol for the specific in vitro assay used to determine the IC50 of this compound for CYP11B2 is not available in the provided search results. However, based on general methodologies for such assays, the following workflow can be inferred.

CYP11B2_Inhibition_Assay Recombinant_CYP11B2 Recombinant Human CYP11B2 Enzyme Incubation Incubation Recombinant_CYP11B2->Incubation Substrate Substrate (e.g., 11-deoxycorticosterone) Substrate->Incubation Lorundrostat_Dilutions Serial Dilutions of This compound Lorundrostat_Dilutions->Incubation Reaction_Quenching Reaction Quenching Incubation->Reaction_Quenching Product_Quantification Product (Aldosterone) Quantification (e.g., LC-MS/MS) Reaction_Quenching->Product_Quantification IC50_Calculation IC50 Calculation Product_Quantification->IC50_Calculation Target_HTN_Workflow Patient_Screening Patient Screening (Uncontrolled Hypertension) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Treatment_Arms Treatment Arms - this compound (multiple doses) - Placebo Randomization->Treatment_Arms Treatment_Period 8-Week Treatment Period Treatment_Arms->Treatment_Period Endpoint_Assessment Primary Endpoint Assessment (Change in Systolic AOBP) Treatment_Period->Endpoint_Assessment Safety_Monitoring Safety and Tolerability Monitoring Treatment_Period->Safety_Monitoring

References

Lorundrostat's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of lorundrostat, a novel therapeutic agent, and its specific role within the renin-angiotensin-aldosterone system (RAAS). This compound (developmental name MLS-101) is an investigational, oral, once-daily, highly selective aldosterone synthase inhibitor being developed for the treatment of uncontrolled and treatment-resistant hypertension. Its targeted mechanism of action offers a promising new approach for managing conditions driven by aldosterone excess.[1][2]

Core Mechanism of Action: Selective Inhibition of Aldosterone Synthase

The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure and fluid balance. A key effector hormone of this system is aldosterone, which is produced in the adrenal glands.[1] Dysregulation and excessive production of aldosterone are recognized as significant contributors to hypertension.[3]

This compound's primary mechanism of action is the potent and selective inhibition of aldosterone synthase (CYP11B2), the enzyme responsible for the final step in aldosterone biosynthesis.[4][1] By blocking this enzyme, this compound directly reduces the production of aldosterone, thereby mitigating its downstream effects on sodium and water retention, and potassium excretion.[4][1] This targeted approach aims to lower blood pressure, particularly in patients whose hypertension is driven by inappropriate aldosterone levels.[2]

A crucial feature of this compound is its high selectivity. It demonstrates a 374-fold greater selectivity for inhibiting aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1).[4][5] This specificity is designed to avoid interference with the production of cortisol, a vital steroid hormone, thus minimizing the risk of off-target side effects associated with less selective inhibitors.[4]

This mechanism contrasts with that of mineralocorticoid receptor antagonists (MRAs), such as spironolactone, which block the receptor to which aldosterone binds.[2][6] By inhibiting production rather than receptor binding, this compound represents a different therapeutic strategy within the RAAS pathway.[6]

RAAS_Pathway cluster_Systemic Systemic Circulation & Kidney cluster_Adrenal Adrenal Gland cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin AngiotensinI Angiotensin I ACE ACE (from Lungs) AngiotensinI->ACE AngiotensinII Angiotensin II AldosteroneSynthase Aldosterone Synthase (CYP11B2) AngiotensinII->AldosteroneSynthase stimulates Renin->AngiotensinI converts to ACE->AngiotensinII converts to Aldosterone Aldosterone AldosteroneSynthase->Aldosterone produces Effects Sodium & Water Retention Potassium Excretion Increased Blood Pressure Aldosterone->Effects This compound This compound This compound->AldosteroneSynthase INHIBITS

Diagram 1: this compound's point of intervention in the RAAS pathway.

Clinical Efficacy in Hypertension

This compound has been evaluated in Phase 2 clinical trials, demonstrating a statistically significant and clinically meaningful reduction in blood pressure in patients with uncontrolled and treatment-resistant hypertension.[2][7]

Data from the Target-HTN Phase 2 Trial

The Target-HTN trial assessed the efficacy, safety, and tolerability of various doses of this compound as an add-on therapy for patients on at least two background antihypertensive medications.[7]

Dose RegimenPlacebo-Adjusted Change in Systolic BP (mmHg)p-value
50 mg Once Daily -9.60.01
100 mg Once Daily -7.80.04
Data reflects the least square mean difference in systolic blood pressure change from baseline versus placebo.[2]
Data from the ADVANCE-HTN Phase 2b Trial

The ADVANCE-HTN trial further evaluated this compound in patients with uncontrolled hypertension on a standardized antihypertensive regimen. The primary endpoint was the change in 24-hour average systolic blood pressure (SBP) from baseline to week 12.[3][8]

Treatment GroupChange in 24-hour SBP from Baseline (mmHg)Placebo-Adjusted Change in 24-hour SBP (mmHg)p-value
Placebo -7.4N/AN/A
This compound 50 mg QD -15.4-7.90.001
This compound 50-100 mg QD -13.9-6.50.006
Data reflects the change in 24-hour average ambulatory systolic blood pressure at 12 weeks.[8][9]

At four weeks into the ADVANCE-HTN trial, 42% of participants receiving this compound achieved a 24-hour average SBP below 125 mm Hg, compared to 18% in the placebo group.[9][10]

Key Experimental Protocols

The clinical development of this compound has been guided by rigorous, well-controlled studies. The methodologies for the key Phase 2 trials are outlined below.

Target-HTN Trial Protocol
  • Objective: To assess the efficacy, safety, and tolerability of orally administered this compound on blood pressure in subjects with uncontrolled hypertension.[7]

  • Study Design: A Phase 2, randomized, placebo-controlled trial.[2]

  • Participant Population: 200 male and female subjects (aged 18 or older) with inadequately controlled hypertension, on a stable background treatment of two or more antihypertensive agents.[7]

  • Intervention: Five active dose arms of this compound (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID, and 25mg BID) were compared to a placebo.[7]

  • Primary Endpoint: Change in automated office systolic blood pressure from baseline to week 8.[6]

ADVANCE-HTN Trial Protocol (NCT05769608)
  • Objective: To evaluate the blood pressure-lowering effect of this compound as an add-on to a standardized antihypertensive medication regimen in subjects with uncontrolled and treatment-resistant hypertension.[8][11]

  • Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-arm study.[11] The trial included a run-in period where participants were placed on a standardized antihypertensive regimen before randomization.[11][12]

  • Participant Population: 285 patients with elevated blood pressure despite taking two to five blood pressure-lowering medications.[9] The study included a diverse population, with over 50% African Americans.[8]

  • Intervention: Participants were randomized into three groups: placebo, this compound 50 mg once daily, or this compound 50 mg once daily with a possible titration to 100 mg at four weeks if needed.[2]

  • Primary Endpoint: Change in 24-hour average systolic blood pressure from baseline to week 12.[3][8]

  • Duration: 12 weeks.[3][12]

Trial_Workflow cluster_Screening Phase 1: Screening & Run-in cluster_Randomization Phase 2: Randomization cluster_Treatment Phase 3: Double-Blind Treatment (12 Weeks) cluster_Endpoint Phase 4: Analysis Screening Patient Screening (Uncontrolled/Resistant HTN) RunIn Standardized Antihypertensive Regimen Run-in Period Screening->RunIn Randomization Randomization RunIn->Randomization Placebo Placebo Group Randomization->Placebo Lorundrostat50 This compound 50mg QD Randomization->Lorundrostat50 Lorundrostat50_100 This compound 50mg QD (Titration to 100mg option) Randomization->Lorundrostat50_100 Analysis Primary Endpoint Analysis (Change in 24-hr SBP at Week 12) Placebo->Analysis Lorundrostat50->Analysis Lorundrostat50_100->Analysis

Diagram 2: Generalized workflow for the ADVANCE-HTN clinical trial.

Safety and Tolerability Profile

The safety profile of this compound has been assessed in its clinical trials, with adverse events being generally consistent with the mechanism of action of drugs that impact the renin-angiotensin-aldosterone system.[9][10]

Adverse EventThis compound 50 mg GroupPlacebo Group
Hyperkalemia 5%0%
Hyponatremia 9%6%
Data from the ADVANCE-HTN trial.[10]

Other observed adverse events included a modest decrease in estimated glomerular filtration rate (eGFR), urinary tract infection, and hypertension.[7][9] A serious adverse event of hyponatremia, possibly related to the study drug, was reported in one trial.[7] Overall, the drug was considered well-tolerated, with most adverse events being mild to moderate in severity.[5]

Conclusion

This compound is a highly selective aldosterone synthase inhibitor that directly targets the production of aldosterone within the RAAS. Through this mechanism, it has demonstrated significant efficacy in lowering blood pressure in patients with uncontrolled and treatment-resistant hypertension. The clinical data from Phase 2 trials support its potential as a valuable therapeutic option, offering a targeted approach for a hard-to-treat patient population. Its safety profile, characterized primarily by predictable electrolyte disturbances, appears manageable. Further pivotal trials will continue to define the role of this compound in the management of hypertension and other aldosterone-mediated diseases.

References

The Pharmacological Profile of Lorundrostat: A Selective Aldosterone Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lorundrostat is a novel, orally administered, highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By potently and selectively blocking the final step in aldosterone synthesis, this compound offers a targeted therapeutic approach for managing conditions driven by aldosterone excess, most notably uncontrolled and resistant hypertension.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, selectivity, pharmacokinetic properties, and clinical trial data. The information is intended for researchers, scientists, and drug development professionals engaged in the study of cardiovascular and renal diseases.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2).[1] This enzyme is a mitochondrial cytochrome P450 enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone.[5] By blocking this critical step, this compound effectively reduces circulating levels of aldosterone.[1][6] Elevated aldosterone levels are a known contributor to hypertension through the promotion of sodium and water retention and potassium excretion.[1]

The signaling pathway for aldosterone synthesis and the point of inhibition by this compound are illustrated in the following diagram.

G cluster_adrenal Steroidogenesis Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Adrenal_Gland Adrenal Gland (Zona Glomerulosa) Angiotensin_II->Adrenal_Gland Stimulates Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Aldosterone Synthase (CYP11B2) CYP11B2->Aldosterone Catalyzes final steps This compound This compound This compound->CYP11B2 Inhibits

Caption: Aldosterone Synthesis Pathway and this compound's Point of Inhibition.

Selectivity Profile

A critical attribute of this compound is its high selectivity for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[6] These two enzymes share a high degree of homology, making selective inhibition challenging.[5] Preclinical in vitro studies have demonstrated that this compound possesses a 374-fold selectivity for CYP11B2 over CYP11B1.[1][2] This high selectivity minimizes the risk of off-target effects on cortisol production, a significant advantage over less selective aldosterone synthase inhibitors.[2][6]

Quantitative Selectivity Data
Enzyme TargetInhibition Constant (Ki)Selectivity Ratio (CYP11B1 Ki / CYP11B2 Ki)
CYP11B2 (Aldosterone Synthase) 1.27 nmol/L[2]374-fold[2]
CYP11B1 (11β-Hydroxylase) 475 nmol/L[2]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in a first-in-human study involving single and multiple ascending doses in healthy participants.[1][6]

Key Pharmacokinetic Parameters
ParameterValue
Time to Maximum Concentration (Tmax) 1 - 3 hours[1][6]
Half-life (t1/2) 10 - 12 hours[1][3]

Clinical Efficacy and Safety

The clinical development program for this compound has included several key studies in patients with uncontrolled and resistant hypertension, consistently demonstrating its efficacy in lowering blood pressure with a favorable safety profile.

Overview of Key Clinical Trials
  • Target-HTN (Phase 2): A proof-of-concept, dose-ranging study that established the efficacy and safety of this compound in patients with uncontrolled hypertension, particularly those with suppressed plasma renin activity.[7][8]

  • Advance-HTN (Phase 2): A pivotal trial that confirmed the efficacy of this compound as an add-on therapy in patients with uncontrolled or resistant hypertension on a standardized background of two or three antihypertensive medications.[9][10]

  • Launch-HTN (Phase 3): A large, global trial that further demonstrated the significant blood pressure-lowering effects and safety of this compound in a broad population of patients with uncontrolled or resistant hypertension.[10]

Efficacy Data from Clinical Trials
TrialTreatment GroupPlacebo-Adjusted Systolic Blood Pressure Reduction
Target-HTN This compound 50 mg QD-9.6 mmHg[8]
This compound 100 mg QD-7.8 mmHg[8]
Advance-HTN This compound 50 mg QD-7.9 mmHg (24-hour average)[9][10]
Launch-HTN This compound 50 mg QD-9.1 mmHg[10]
Safety and Tolerability

Across the clinical trial program, this compound has been generally well-tolerated. The most common treatment-emergent adverse events are related to its mechanism of action and include a modest and generally manageable increase in serum potassium (hyperkalemia) and a slight decrease in serum sodium.[9][11] Importantly, no instances of cortisol insufficiency have been reported, underscoring the high selectivity of the compound.[8]

Experimental Protocols

In Vitro Selectivity Assay (Generalized Protocol)

The selectivity of this compound for CYP11B2 over CYP11B1 is determined using an in vitro cell-based assay.

  • Cell Culture: Human renal leiomyoblastoma cells are engineered to stably express recombinant human CYP11B1 or CYP11B2 enzymes.[12][13]

  • Incubation: The cells are incubated with a range of concentrations of this compound.

  • Substrate Addition: The respective substrates for each enzyme are added to the cell cultures. For CYP11B2, 11-deoxycorticosterone is used, and for CYP11B1, 11-deoxycortisol is used.[12]

  • Reaction Termination and Extraction: After a defined incubation period, the enzymatic reaction is stopped, and the steroid products (aldosterone and cortisol) are extracted from the cell culture medium.

  • Quantification: The concentrations of aldosterone and cortisol are quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14][15]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for each enzyme are calculated to determine the potency and selectivity of this compound.

Clinical Trial Workflow (Generalized)

The clinical trials for this compound in hypertension follow a structured workflow to ensure patient safety and data integrity.

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Screening Screening Period (2-4 weeks) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Run_in Placebo/Standardized Regimen Run-in (2-3 weeks) Informed_Consent->Run_in Randomization Randomization Run_in->Randomization Placebo_Arm Placebo Randomization->Placebo_Arm Lorundrostat_50mg This compound 50mg QD Randomization->Lorundrostat_50mg Lorundrostat_100mg This compound 50mg with potential uptitration to 100mg QD Randomization->Lorundrostat_100mg Treatment_Period Double-Blind Treatment Period (8-12 weeks) Placebo_Arm->Treatment_Period Lorundrostat_50mg->Treatment_Period Lorundrostat_100mg->Treatment_Period Assessments Regular Assessments: - Automated Office Blood Pressure (AOBP) - 24-hour Ambulatory BP Monitoring (ABPM) - Blood chemistry (K+, Na+, eGFR) - Aldosterone & Renin levels - Adverse Event Monitoring Treatment_Period->Assessments End_of_Treatment End of Treatment Visit Treatment_Period->End_of_Treatment Follow_up Follow-up Period (2-4 weeks) End_of_Treatment->Follow_up Open_Label_Extension Open-Label Extension (Optional) End_of_Treatment->Open_Label_Extension

Caption: Generalized Experimental Workflow for this compound Clinical Trials.

Conclusion

This compound is a highly selective aldosterone synthase inhibitor with a well-defined pharmacological profile. Its potent and specific mechanism of action, favorable pharmacokinetic properties, and demonstrated efficacy and safety in clinical trials position it as a promising therapeutic agent for the management of uncontrolled and resistant hypertension. The data presented in this guide underscore the potential of this compound to address a significant unmet medical need in patients with aldosterone-driven cardiovascular and renal diseases. Further research and ongoing clinical development will continue to elucidate the full therapeutic potential of this novel compound.

References

Lorundrostat's Target Engagement in Adrenal Gland Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorundrostat (formerly MLS-101 or MT-4129) is a novel, orally administered, and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2][3] This enzyme is critical in the renin-angiotensin-aldosterone system (RAAS), catalyzing the final step in aldosterone synthesis in the adrenal cortex.[1][4] Dysregulation of aldosterone production is a key driver in various cardiovascular and renal diseases, including uncontrolled and resistant hypertension.[2][3] this compound was designed to potently and selectively inhibit CYP11B2, thereby reducing circulating aldosterone levels and mitigating its downstream pathological effects.[1][3] This technical guide provides an in-depth look at the target engagement of this compound in relevant adrenal gland models, detailing the experimental protocols used to characterize its potency and selectivity.

Mechanism of Action and Target Selectivity

This compound's primary mechanism of action is the direct inhibition of aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal gland.[1][4] A significant challenge in developing aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis and shares 93% sequence homology with CYP11B2.[5][6] Off-target inhibition of CYP11B1 can lead to cortisol insufficiency and other undesirable side effects.

This compound has demonstrated remarkable selectivity for CYP11B2 over CYP11B1. In preclinical in vitro studies, it was found to be 374-fold more selective for inhibiting aldosterone synthase compared to cortisol synthase.[1][2][3] This high degree of selectivity is a key differentiating feature of the molecule, allowing for effective suppression of aldosterone production with minimal impact on the cortisol pathway.[5][7]

Signaling Pathway of Aldosterone Synthesis and this compound Inhibition

AngiotensinII Angiotensin II / High K+ Receptor AT1 Receptor AngiotensinII->Receptor PLC Phospholipase C Receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC StAR StAR Activation Ca_PKC->StAR Cholesterol Cholesterol StAR->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC CYP11B2 Aldosterone Synthase (CYP11B2) DOC->CYP11B2 Substrate Corticosterone Corticosterone Corticosterone->CYP11B2 Substrate Aldosterone Aldosterone CYP11B2->Corticosterone Intermediate CYP11B2->Aldosterone Product This compound This compound This compound->CYP11B2 Inhibition

Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.

Quantitative Data on Target Engagement

The potency and selectivity of this compound have been quantified in both in vitro and in vivo models. The following tables summarize key data from preclinical and clinical studies.

ParameterValueModel SystemReference
Selectivity Ratio (CYP11B1/CYP11B2) 374-foldIn vitro cell-based assay[1][2][3]
Plasma Aldosterone Reduction Up to 70%Healthy human volunteers[5]
Plasma Aldosterone Reduction Approx. 70%Hypertensive subjects[8]
Table 1: In Vitro Selectivity and In Vivo Aldosterone Reduction.
DoseChange in Plasma AldosteroneChange in Serum CortisolModel SystemReference
100-200 mg (single dose)Up to 40% reductionNo meaningful effectHealthy human volunteers[5]
400-800 mg (single dose)Up to 70% reductionNo meaningful effectHealthy human volunteers[5]
50 mg QD & 100 mg QDSignificant reductionNo instances of cortisol insufficiencyHypertensive subjects (Target-HTN trial)[7][9]
Table 2: Dose-Dependent Effects on Aldosterone and Cortisol.

Experimental Protocols

Detailed methodologies are crucial for interpreting target engagement data. Below are representative protocols for in vitro and in vivo studies used to characterize aldosterone synthase inhibitors like this compound.

In Vitro Aldosterone Synthase (CYP11B2) and 11β-Hydroxylase (CYP11B1) Inhibition Assay

This cell-based assay is designed to determine the inhibitory potency and selectivity of a compound on human CYP11B2 and CYP11B1.

1. Cell Culture and Transfection:

  • A human adrenal cell line, such as NCI-H295R, which naturally expresses both CYP11B1 and CYP11B2, or a non-steroidogenic cell line (e.g., HEK293, V79) stably transfected to express recombinant human CYP11B2 or CYP11B1 is used.

  • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

2. Inhibition Assay Protocol:

  • Cells are seeded into multi-well plates and allowed to adhere overnight.

  • On the day of the experiment, the culture medium is replaced with a serum-free medium containing a range of concentrations of this compound or vehicle control.

  • After a pre-incubation period (e.g., 1 hour), the specific substrate for each enzyme is added:

    • For CYP11B2: 11-deoxycorticosterone.

    • For CYP11B1: 11-deoxycortisol.

  • The cells are incubated for a defined period (e.g., 24 hours) to allow for enzymatic conversion.

3. Quantification of Steroid Hormones:

  • Following incubation, the supernatant is collected.

  • The concentrations of the product of each reaction (aldosterone for CYP11B2; cortisol for CYP11B1) are quantified using a validated method, such as:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC₅₀) for each enzyme is determined by fitting the concentration-response data to a four-parameter logistic equation.

  • The selectivity ratio is calculated by dividing the IC₅₀ for CYP11B1 by the IC₅₀ for CYP11B2.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture Adrenal Cells (e.g., NCI-H295R) Seed Seed Cells in Plates Culture->Seed AddDrug Add this compound (various concentrations) Seed->AddDrug AddSubstrate Add Substrate (11-deoxycorticosterone or 11-deoxycortisol) AddDrug->AddSubstrate Incubate Incubate AddSubstrate->Incubate Collect Collect Supernatant Incubate->Collect Quantify Quantify Aldosterone/Cortisol (LC-MS/MS or ELISA) Collect->Quantify Calculate Calculate IC50 & Selectivity Quantify->Calculate

Caption: Workflow for the in vitro CYP11B2/CYP11B1 inhibition assay.

In Vivo Target Engagement in a Non-Human Primate Model

This in vivo model assesses the effect of an aldosterone synthase inhibitor on hormone levels in a setting that more closely mimics human physiology. The cynomolgus monkey is a relevant model due to the high homology of its CYP11B enzymes to their human counterparts.

1. Animal Model and Acclimation:

  • Adult male cynomolgus monkeys are used for the study.

  • Animals are acclimated to the housing conditions and handling procedures.

2. Experimental Design:

  • A baseline assessment is performed where animals receive a vehicle control.

  • Adrenocorticotropic hormone (ACTH) is administered to stimulate the adrenal production of both aldosterone and cortisol.

  • Blood samples are collected at multiple time points to establish a baseline stimulated hormone profile.

  • Following a washout period, the same animals are treated with a single oral dose of this compound.

  • The ACTH challenge is repeated, and blood samples are collected at the same time points.

3. Hormone Level Analysis:

  • Plasma is separated from the collected blood samples.

  • Concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone) are measured using LC-MS/MS.

4. Data Analysis:

  • The area under the curve (AUC) for the plasma concentration of each hormone is calculated for both the vehicle and this compound treatment phases.

  • The percentage reduction in aldosterone and any changes in cortisol levels are determined by comparing the AUCs.

Caption: Workflow for in vivo target engagement in an ACTH-stimulated NHP model.

Conclusion

The target engagement profile of this compound is characterized by its potent and highly selective inhibition of aldosterone synthase (CYP11B2). Rigorous in vitro cell-based assays have established a 374-fold selectivity for CYP11B2 over the cortisol-producing enzyme CYP11B1, a critical attribute for its favorable safety profile.[1][2][3] This selectivity, demonstrated through well-defined experimental protocols, translates to in vivo efficacy where this compound significantly reduces plasma aldosterone concentrations without adversely affecting cortisol levels.[5][7] The data from these adrenal gland models provide a strong rationale for the clinical development of this compound as a targeted therapy for hypertension and other diseases driven by aldosterone excess.

References

A Technical Guide to the Early-Phase Clinical Safety of Lorundrostat

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Lorundrostat is a novel, orally administered, highly selective aldosterone synthase inhibitor (ASI) being developed for cardiorenal conditions, including uncontrolled and resistant hypertension.[1][2] By inhibiting CYP11B2, the enzyme responsible for aldosterone production, this compound is designed to reduce aldosterone levels, a key driver in various forms of hypertension.[1][3] A critical aspect of its development is its high selectivity for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1), the enzyme that produces cortisol.[3] This high selectivity (374-fold in vitro) aims to minimize the risk of cortisol suppression, a significant concern with less selective inhibitors.[3][4] This guide provides a detailed overview of the safety and tolerability data from early-phase clinical trials, focusing on quantitative data, experimental protocols, and the underlying mechanistic pathways.

Mechanism of Action and Safety Pathway

This compound's therapeutic effect is achieved by directly inhibiting the synthesis of aldosterone. This targeted action within the Renin-Angiotensin-Aldosterone System (RAAS) is also intrinsically linked to its primary safety considerations. The intended "on-target" effect of lowering aldosterone leads to the desired reduction in blood pressure but also to predictable, mechanism-based adverse events such as hyperkalemia (increased potassium), hyponatremia (decreased sodium), and initial reductions in the estimated glomerular filtration rate (eGFR).

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_HPA Hypothalamic-Pituitary-Adrenal Axis Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE CYP11B2 Aldosterone Synthase (CYP11B2) AngiotensinII->CYP11B2 Stimulates Aldosterone Aldosterone BPReduction Blood Pressure Reduction (Therapeutic Effect) AdverseEvents Mechanism-Based Adverse Events Renin Renin ACE ACE CYP11B2->Aldosterone ACTH ACTH CYP11B1 11β-hydroxylase (CYP11B1) ACTH->CYP11B1 Stimulates Cortisol Cortisol CYP11B1->Cortisol This compound This compound Inhibition Strong Inhibition This compound->Inhibition NoInhibition High Selectivity (Minimal Inhibition) This compound->NoInhibition Inhibition->CYP11B2 NoInhibition->CYP11B1 HyperK Hyperkalemia AdverseEvents->HyperK HypoNa Hyponatremia AdverseEvents->HypoNa eGFR ↓ eGFR AdverseEvents->eGFR

Mechanism of Action for this compound.

Quantitative Safety Data Summary

The safety and tolerability of this compound have been evaluated across several early-phase trials. The data consistently show a manageable safety profile, with most adverse events being predictable, on-target effects.

Table 1: Safety Profile in Phase 1 First-in-Human Trial (Healthy Participants)
ParameterDosingResultCitation
Overall Safety Single Doses: 5-800 mgMultiple Doses: 40-360 mg/day for 7 daysWell-tolerated with a low incidence of non-dose-dependent adverse events.[5][6]
Serum Potassium Multiple Doses: 40-360 mg/dayModest mean increases, ranging from 0.28 to 0.38 mmol/L.[3][5]
Cortisol Production All DosesNo suppression of basal or cosyntropin-stimulated cortisol production observed.[3]
Table 2: Adverse Events in Phase 2 Trials (Hypertensive Patients)
TrialDosing ArmsKey Adverse Events ReportedCitation
Target-HTN 50 mg QD, 100 mg QD, PlaceboModest increase in serum potassium, decrease in eGFR, urinary tract infection, hypertension.[7][8][9]
Advance-HTN 50 mg, 50-100 mg, PlaceboModest, reversible changes in potassium, sodium, and eGFR. Higher rates of hyperkalemia and hyponatremia vs. placebo.[8][10][11]
Explore-CKD 25 mg, PlaceboHyperkalemia reported in 5% of patients.[4]
Table 3: Incidence of Serious Adverse Events (SAEs) and Hyperkalemia
TrialDosing ArmTreatment-Related SAEs (%)Hyperkalemia (>6.0 mmol/L) (%)Citation
Target-HTN Pooled this compoundOne event of hyponatremia considered possibly treatment-related.Data for 6 patients reported; corrected with dose change.[7][12]
Advance-HTN 50 mg2%5.3% (2.1% confirmed)[8][11]
50-100 mg1%7.4% (3.2% confirmed)[8][11]
Placebo0%0%[8][10]
Launch-HTN (Pivotal) 50 mg0.1%Data included in overall AE reporting.[1][2][13]
50-100 mg0%Discontinuation due to hyperkalemia: 0.37%[14]
Placebo0%-
Explore-CKD 25 mgTwo SAEs reported during treatment.5%[4]

Note: The Launch-HTN trial is a Phase 3 pivotal trial, but its safety data is relevant to understanding the early safety profile.

Experimental Protocols

First-in-Human (FIH) Study

This was a randomized, double-blind, placebo-controlled study in healthy participants to assess initial safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[5]

  • Part 1 (Single Ascending Dose - SAD): Participants received single doses of this compound ranging from 5 mg to 800 mg.[3][6]

  • Part 2 (Multiple Ascending Dose - MAD): Participants received once-daily doses of 40 mg, 120 mg, or 360 mg for seven days.[3][5]

  • Primary Endpoint: Safety and tolerability, monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.[6]

Target-HTN (Phase 2)

A proof-of-concept trial designed to evaluate the efficacy and safety of this compound in patients with uncontrolled or resistant hypertension.[7][9]

  • Design: Randomized, placebo-controlled trial.

  • Dosing Cohorts: Five active dosing arms (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID, and 25mg BID) were compared against a placebo.[7]

  • Key Safety Assessments: Monitoring for changes in serum potassium, eGFR, and the incidence of adverse events, including the serious adverse event of hyponatremia.[7][8]

Advance-HTN (Phase 2 Pivotal Trial)

This trial evaluated this compound as an add-on therapy for patients with uncontrolled hypertension despite being on an optimized background regimen of two or three antihypertensive medications.[2][15]

  • Design: Randomized, double-blind, placebo-controlled, 1-to-1-to-1 randomization.[15]

  • Patient Population: Included a diverse population with 40% women and over 50% Black individuals.[8][16]

  • Dosing Arms:

    • Placebo for 12 weeks.

    • This compound 50 mg once daily for 12 weeks.

    • This compound 50 mg once daily for 4 weeks, with a potential dose escalation to 100 mg once daily if blood pressure remained uncontrolled and safety criteria were met.[14][15]

  • Safety Monitoring: Close monitoring of electrolytes (potassium, sodium) and renal function (eGFR) was a key component, especially in the dose-escalation arm.[8]

Start Enrollment (Uncontrolled/Resistant HTN on 2-5 background meds) Randomization Randomization (1:1:1) Start->Randomization ArmA Arm A: Placebo QD Randomization->ArmA Group 1 ArmB Arm B: This compound 50mg QD Randomization->ArmB Group 2 ArmC Arm C: This compound 50mg QD Randomization->ArmC Group 3 EndpointA Week 12: Primary Endpoint (Placebo Arm) ArmA->EndpointA 12 Weeks EndpointB Week 12: Primary Endpoint (50mg Arm) ArmB->EndpointB 12 Weeks Decision Week 4 Assessment: BP & Safety Criteria Met? ArmC->Decision 4 Weeks Escalate Dose Escalation: Increase to 100mg QD Decision->Escalate Yes Maintain Maintain Dose: Continue 50mg QD Decision->Maintain No EndpointC Week 12: Primary Endpoint (Escalation Arm) Escalate->EndpointC 8 Weeks Maintain->EndpointC 8 Weeks

References

An In-depth Technical Guide to Lorundrostat for Primary Aldosteronism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lorundrostat, a novel, oral, highly selective aldosterone synthase inhibitor, for research in primary aldosteronism and related hypertensive disorders. It details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and provides visualizations of critical pathways and workflows.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of aldosterone synthase (encoded by the CYP11B2 gene), the key enzyme responsible for the final step in aldosterone biosynthesis.[1][2][3] By targeting this enzyme, this compound effectively decreases the production and circulating levels of aldosterone, a central hormone in the regulation of blood pressure and electrolyte balance.[2][3]

Excessive aldosterone production is a known driver of hypertension, causing sodium retention and potassium loss, which leads to increased blood volume and pressure.[1][2] Unlike mineralocorticoid receptor antagonists (MRAs), which block the binding of aldosterone to its receptor, this compound prevents the hormone's synthesis upstream.[4][5] This targeted mechanism is designed to mitigate the adverse effects of aldosterone while avoiding the antiandrogenic or progestogenic side effects associated with less selective MRAs.[4] In vitro studies have demonstrated that this compound possesses a 374-fold selectivity for inhibiting aldosterone synthase over cortisol synthase, minimizing impact on the hypothalamic-pituitary-adrenal axis.[1][6]

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AdrenalGland Adrenal Gland AngiotensinII->AdrenalGland Stimulates AldoSynthase Aldosterone Synthase (CYP11B2) AdrenalGland->AldoSynthase Aldosterone Aldosterone AldoSynthase->Aldosterone Catalyzes Conversion MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Effects ↑ Sodium & Water Retention ↑ Potassium Excretion ↑ Blood Pressure MR->Effects This compound This compound This compound->AldoSynthase INHIBITS

Caption: Mechanism of Action of this compound within the RAAS Pathway.

Clinical Trial Data Summary

This compound has been evaluated in several key clinical trials, demonstrating its efficacy and safety in patients with uncontrolled and resistant hypertension, conditions often driven by dysregulated aldosterone.

Table 1: Efficacy of this compound on Blood Pressure Reduction
Clinical TrialPhasePrimary EndpointThis compound DosePlacebo-Adjusted Change in Systolic BPp-valueCitation(s)
Target-HTN 2Change in Automated Office SBP at 8 weeks50 mg once daily-9.6 mmHg0.01[5][7][8]
100 mg once daily-7.8 mmHg0.04[5][7][8]
Advance-HTN 2bChange in 24-hour average SBP at 12 weeks50 mg once daily-7.9 mmHg0.001[9]
50-100 mg titration-6.5 mmHg0.006[9]
Launch-HTN 3Change in Automated Office SBP at 6 weeks50 mg once daily-9.1 mmHg<0.001[10]
Table 2: Key Safety and Tolerability Findings
Adverse EventClinical Trial(s)Key ObservationsCitation(s)
Hyperkalemia Target-HTN, Advance-HTN, Launch-HTNIncreases in serum potassium (>6.0 mmol/L) were observed in a small number of participants. The condition was reversible with dose reduction or discontinuation.[7][9][10][11]
Hyponatremia Advance-HTN, Launch-HTNSlightly more common in this compound groups compared to placebo.[9][10]
Cortisol Insufficiency Target-HTNNo instances of cortisol insufficiency were observed, highlighting the drug's selectivity.[11][12]
Renal Function Launch-HTNA modest decrease in estimated glomerular filtration rate (eGFR) was noted, consistent with the mechanism of action.[10]
Serious Adverse Events (SAEs) All TrialsThe rate of treatment-related SAEs was low across all studies.[6][7]

Experimental Protocols

The clinical trials for this compound followed rigorous, randomized, double-blind, placebo-controlled designs to assess its efficacy and safety.

General Trial Methodology

A typical protocol for a this compound trial, such as the Target-HTN or Launch-HTN studies, involves several distinct phases:

  • Screening Phase: Potential participants are evaluated against specific inclusion and exclusion criteria. This includes age, baseline blood pressure (e.g., SBP 140-180 mmHg), current use of 2-5 antihypertensive medications, and key lab values such as serum potassium, sodium, and eGFR.[13] For some studies like Target-HTN, specific biomarker criteria such as suppressed plasma renin activity (PRA ≤1.0 ng/mL/h) were required for enrollment in the primary cohort.[7][8]

  • Standardized Regimen Run-in: To establish a consistent baseline, participants are transitioned to a standardized background regimen of antihypertensive medications for a set period (e.g., several weeks).[13][14]

  • Randomization: Eligible participants are randomly assigned to receive either a specific dose of this compound or a matching placebo.[7][10] Randomization is typically stratified based on key baseline characteristics.

  • Treatment Period: Participants receive the assigned treatment (this compound or placebo) once daily for the duration of the study, which has ranged from 8 to 12 weeks in key trials.[5][10][14] Dose escalation may be permitted in certain arms based on pre-specified criteria.[10]

  • Efficacy and Safety Assessment: The primary endpoint is typically the change in systolic blood pressure from baseline to the end of the treatment period.[9][10][11] Blood pressure is measured using both automated office blood pressure (AOBP) and 24-hour ambulatory blood pressure monitoring (ABPM), the latter being a strong predictor of cardiovascular risk.[11][15] Safety is monitored through regular laboratory tests (potassium, sodium, creatinine, cortisol) and recording of all adverse events.[10][11]

G cluster_protocol Generalized this compound Clinical Trial Workflow cluster_arms Treatment Period (8-12 Weeks) Screening Screening (Inclusion/Exclusion Criteria, Baseline BP & Labs) RunIn Standardized Medication Run-in Period Screening->RunIn Randomization Randomization RunIn->Randomization Placebo Arm A: Placebo Randomization->Placebo 1 Lorundrostat50 Arm B: this compound 50mg Randomization->Lorundrostat50 2 Lorundrostat100 Arm C: this compound 50mg (optional escalation to 100mg) Randomization->Lorundrostat100 1 Assessment Primary Endpoint Assessment (Change in Systolic BP) + Safety Monitoring Placebo->Assessment Lorundrostat50->Assessment Lorundrostat100->Assessment

References

The Molecular Basis of Lorundrostat's High Selectivity for Aldosterone Synthase (CYP11B2)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lorundrostat is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By specifically targeting CYP11B2, this compound effectively reduces the production of aldosterone, a hormone implicated in the pathophysiology of hypertension and other cardiovascular and renal diseases. A critical challenge in the development of aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final step in cortisol biosynthesis. The two enzymes share a high degree of sequence homology (93%), making the design of selective inhibitors a significant scientific hurdle.[1][2][3][4][5] This technical guide provides an in-depth analysis of the molecular basis for this compound's remarkable selectivity for CYP11B2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

The Challenge of Selectivity: CYP11B2 vs. CYP11B1

The enzymes CYP11B2 and CYP11B1 are both mitochondrial cytochrome P450 enzymes that play crucial roles in steroidogenesis. CYP11B2, primarily expressed in the zona glomerulosa of the adrenal cortex, catalyzes the conversion of 11-deoxycorticosterone to aldosterone. In contrast, CYP11B1, found in the zona fasciculata, is responsible for the conversion of 11-deoxycortisol to cortisol.[1][2][3][4][5] Due to their high sequence and structural similarity, non-selective inhibition of both enzymes can lead to a blunted cortisol response, a significant and undesirable side effect. Therefore, the development of highly selective CYP11B2 inhibitors like this compound represents a major advancement in the field.

Quantitative Analysis of this compound's Selectivity

In vitro studies have demonstrated this compound's exceptional selectivity for CYP11B2 over CYP11B1. The inhibitory activity of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

EnzymeThis compound Inhibition Constant (Kᵢ)Reference
Human CYP11B2 (hCYP11B2)1.27 nmol/L[1]
Human CYP11B1 (hCYP11B1)475 nmol/L[1]

These data reveal that this compound is approximately 374-fold more selective for CYP11B2 than for CYP11B1, a key factor in its favorable safety and efficacy profile.[1][3][4][5]

The Molecular Basis for Selectivity: Insights from Structural Biology

While a crystal structure of this compound complexed with CYP11B2 is not publicly available, analysis of the structural differences between CYP11B1 and CYP11B2, in conjunction with data from other selective inhibitors, provides a strong basis for understanding this compound's selectivity.

The active sites of CYP11B1 and CYP11B2 are highly conserved; however, subtle differences in amino acid composition are thought to be exploited by selective inhibitors. One of the most critical differences lies at position 320 , which is an Alanine (Ala) in CYP11B2 and a bulkier Valine (Val) in CYP11B1.[2] This single amino acid substitution is believed to alter the shape and flexibility of the active site cavity. It is hypothesized that the smaller alanine residue in CYP11B2 creates a subtle pocket or conformational state that can be preferentially occupied by this compound, allowing for a more stable and potent interaction. The larger valine residue in CYP11B1 may cause steric hindrance, preventing this compound from adopting its optimal binding conformation and thereby reducing its inhibitory potency.

Other amino acid differences outside the immediate active site may also contribute to selectivity by influencing the overall protein conformation and the accessibility of the active site.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the steroidogenesis pathway targeted by this compound and a typical experimental workflow for assessing its selectivity.

Steroidogenesis Pathway and Point of Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone DOC->Corticosterone CYP11B2 / CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11B2 CYP11B2 (Aldosterone Synthase) CYP11B1 CYP11B1 (11β-Hydroxylase) This compound This compound This compound->CYP11B2 High Affinity Inhibition This compound->CYP11B1 Low Affinity Inhibition

Caption: Steroidogenesis pathway showing the points of action of CYP11B1 and CYP11B2, and the selective inhibition of CYP11B2 by this compound.

Experimental Workflow for Determining this compound Selectivity cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Cell_Culture Culture Adrenal Carcinoma Cells (e.g., NCI-H295R) or Cells Expressing Recombinant hCYP11B1 or hCYP11B2 Incubation Incubate cells with varying concentrations of this compound Cell_Culture->Incubation Substrate_Addition Add Substrate: - 11-Deoxycorticosterone for CYP11B2 - 11-Deoxycortisol for CYP11B1 Incubation->Substrate_Addition Reaction Allow enzymatic reaction to proceed for a defined time Substrate_Addition->Reaction Extraction Extract steroids from cell culture supernatant Reaction->Extraction Quantification Quantify Aldosterone and Cortisol (e.g., LC-MS/MS) Extraction->Quantification Calculation Calculate IC50 and Ki values Quantification->Calculation Selectivity Determine Selectivity Ratio (Ki CYP11B1 / Ki CYP11B2) Calculation->Selectivity

Caption: A generalized workflow for the in vitro determination of this compound's selectivity for CYP11B2 over CYP11B1.

Experimental Protocols

In Vitro CYP11B1 and CYP11B2 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like this compound on CYP11B1 and CYP11B2, often utilizing the human adrenocortical carcinoma cell line NCI-H295R, which endogenously expresses both enzymes, or engineered cell lines overexpressing the individual recombinant enzymes.[6][7]

1. Cell Culture and Plating:

  • Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) under standard cell culture conditions (37°C, 5% CO₂).

  • Alternatively, use a host cell line (e.g., HEK293, V79) stably transfected with expression vectors for human CYP11B1 or CYP11B2.

  • Seed cells into multi-well plates at an appropriate density to achieve a confluent monolayer.

2. Compound Treatment:

  • Prepare a dilution series of this compound in the appropriate vehicle (e.g., DMSO).

  • Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of this compound or vehicle control.

  • Pre-incubate the cells with the compound for a specified period (e.g., 30-60 minutes) to allow for cell penetration and target engagement.

3. Enzymatic Reaction:

  • To initiate the enzymatic reaction, add the respective substrates to the wells.

    • For CYP11B2 activity, add 11-deoxycorticosterone to a final concentration in the low micromolar range.

    • For CYP11B1 activity, add 11-deoxycortisol to a final concentration in the low micromolar range.

  • Incubate the plates for a defined period (e.g., 2-24 hours) at 37°C. The incubation time should be optimized to ensure measurable product formation without substrate depletion.

4. Sample Collection and Analysis:

  • Following incubation, collect the cell culture supernatant.

  • Perform a steroid extraction from the supernatant using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Evaporate the organic solvent and reconstitute the steroid residue in a suitable buffer for analysis.

  • Quantify the concentrations of the product steroids (aldosterone for CYP11B2, cortisol for CYP11B1) using a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.

Conclusion

The high selectivity of this compound for CYP11B2 over CYP11B1 is a cornerstone of its therapeutic potential. This selectivity is rooted in subtle but critical differences in the active sites of these two highly homologous enzymes, which this compound is exquisitely designed to exploit. The quantitative data from in vitro assays unequivocally demonstrate this selectivity, providing a strong rationale for its development as a targeted therapy for diseases driven by excess aldosterone. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel aldosterone synthase inhibitors, with the ultimate goal of developing safer and more effective treatments for cardiovascular and renal diseases.

References

Methodological & Application

Application Notes and Protocols for Measuring Lorundrostat Concentration in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorundrostat is a novel, highly selective aldosterone synthase inhibitor under investigation for the treatment of uncontrolled hypertension. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and therapeutic efficacy. This document provides detailed application notes and a representative protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.

While specific, validated protocols for this compound are not publicly available, this document outlines a comprehensive methodology based on established LC-MS/MS procedures for the analysis of small molecule drugs in biological matrices.

Signaling Pathway and Mechanism of Action

This compound selectively inhibits the enzyme aldosterone synthase (CYP11B2), which is responsible for the final step in aldosterone synthesis in the adrenal cortex. By blocking this enzyme, this compound reduces circulating aldosterone levels, leading to decreased sodium and water retention and a subsequent lowering of blood pressure.

Lorundrostat_Mechanism Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AdrenalCortex Adrenal Cortex AngII->AdrenalCortex Stimulates CYP11B2 Aldosterone Synthase (CYP11B2) AdrenalCortex->CYP11B2 Aldosterone Aldosterone CYP11B2->Aldosterone Kidney Kidney Aldosterone->Kidney Acts on NaReabsorption Increased Na+ and Water Reabsorption Kidney->NaReabsorption BP Increased Blood Pressure NaReabsorption->BP This compound This compound This compound->Inhibition Inhibition->CYP11B2

Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Representative LC-MS/MS Assay Protocol

This protocol describes a general method for the quantification of a small molecule drug, like this compound, in human plasma. Optimization and validation are required for specific application.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended) or a suitable analog

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • 96-well plates or microcentrifuge tubes

Experimental Workflow

Assay_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (e.g., 50 µL) Spike_IS Spike with Internal Standard Plasma->Spike_IS PPT Protein Precipitation (e.g., with Acetonitrile) Spike_IS->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto LC System Reconstitute->Inject Chromatography Chromatographic Separation (e.g., C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify this compound Concentration Calibration->Quantification

Figure 2: General workflow for the quantification of this compound in plasma by LC-MS/MS.
Detailed Methodologies

3.1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration.

3.2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike blank human plasma with the appropriate this compound working solutions to create a series of calibration standards at different concentrations (e.g., 8-10 non-zero standards).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

3.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of the IS working solution to all wells/tubes except for the blank plasma.

  • Add 200 µL of cold acetonitrile to each well/tube to precipitate the plasma proteins.

  • Vortex mix for 1-2 minutes.

  • Centrifuge at approximately 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or new tubes.

  • (Optional) Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

LC-MS/MS Instrumental Conditions

The following are representative conditions and require optimization for this compound.

Table 1: Representative Liquid Chromatography (LC) Conditions

ParameterSuggested Setting
LC System High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized to provide good peak shape and separation from matrix components
Injection Volume 5-10 µL
Column Temperature 40°C

Table 2: Representative Tandem Mass Spectrometry (MS/MS) Conditions

ParameterSuggested Setting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and its IS
Ion Source Temp. e.g., 500°C
IonSpray Voltage e.g., 5500 V
Collision Gas Nitrogen
Collision Energy To be optimized for each MRM transition
Declustering Potential To be optimized
Data Analysis and Quantification

The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve, which is typically constructed using a weighted linear regression (e.g., 1/x²).

Method Validation Parameters

A bioanalytical method for the quantification of this compound in plasma should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Table 3: Summary of Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity The relationship between the instrument response and the known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of repeated measurements. Assessed as intra-day and inter-day precision.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.IS-normalized matrix factor should have a CV ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).Mean concentration within ±15% of the nominal concentration.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; accuracy and precision criteria met.

Conclusion

The provided application notes and representative protocol offer a comprehensive framework for the development and validation of a robust LC-MS/MS assay for the quantification of this compound in human plasma. Adherence to these principles and thorough method validation will ensure the generation of high-quality data for pharmacokinetic and clinical studies, ultimately supporting the safe and effective development of this novel antihypertensive agent. Researchers should perform specific optimization and validation of this method for this compound in their own laboratory settings.

Application Notes and Protocols for In Vitro Aldosterone Synthase Inhibition Assays with Lorundrostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorundrostat is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone biosynthesis.[1][2] Due to its high selectivity over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, this compound presents a promising therapeutic agent for conditions associated with elevated aldosterone levels, such as uncontrolled hypertension and primary aldosteronism.[3][4][5] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on aldosterone synthase.

Data Presentation

Inhibitory Activity of this compound
ParameterValueEnzymeNotes
Ki 1.27 nmol/LHuman CYP11B2Inhibition constant, indicating the high potency of this compound for aldosterone synthase.
Ki 475 nmol/LHuman CYP11B1Inhibition constant for the enzyme responsible for cortisol synthesis.
Selectivity 374-foldCYP11B2 vs. CYP11B1Demonstrates the high selectivity of this compound for aldosterone synthase over cortisol synthase.[3][6]

Signaling Pathway

The following diagram illustrates the aldosterone synthesis pathway and the point of inhibition by this compound.

Aldosterone_Synthesis_Pathway cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Pregnenolone->Pregnenolone_ER Deoxycorticosterone 11-Deoxycorticosterone (DOC) Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 (11β-hydroxylase activity) Hydroxycorticosterone 18-Hydroxycorticosterone Corticosterone->Hydroxycorticosterone CYP11B2 (18-hydroxylase activity) Aldosterone Aldosterone Hydroxycorticosterone->Aldosterone CYP11B2 (18-oxidase activity) Progesterone Progesterone Progesterone->Deoxycorticosterone_ER CYP21A2 Pregnenolone_ER->Progesterone 3β-HSD Deoxycorticosterone_ER->Deoxycorticosterone This compound This compound This compound->Corticosterone Inhibits This compound->Hydroxycorticosterone This compound->Aldosterone

Caption: Aldosterone synthesis pathway and inhibition by this compound.

Experimental Protocols

Two primary methods are presented for assessing the in vitro inhibition of aldosterone synthase by this compound: a cell-based assay using the NCI-H295R cell line and an enzyme-based assay using recombinant human CYP11B2.

Protocol 1: Cell-Based Aldosterone Synthase Inhibition Assay using NCI-H295R Cells

The NCI-H295R human adrenocortical carcinoma cell line is a well-established model for studying steroidogenesis as it expresses all the necessary enzymes for aldosterone and cortisol synthesis.[2][7]

Materials:

  • NCI-H295R cells

  • DMEM/F12 medium supplemented with insulin, transferrin, selenium (ITS), and serum

  • This compound

  • Angiotensin II (or other stimulators like forskolin or potassium chloride)

  • 96-well cell culture plates

  • LC-MS/MS or a validated immunoassay kit for aldosterone measurement

Procedure:

  • Cell Culture: Culture NCI-H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in assay medium. Remove the culture medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control.

  • Stimulation: To induce aldosterone production, add a stimulating agent such as angiotensin II to the wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for aldosterone measurement.

  • Aldosterone Quantification: Measure the aldosterone concentration in the supernatant using a validated method such as LC-MS/MS or a specific immunoassay.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of aldosterone inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Recombinant Human CYP11B2 Enzyme Inhibition Assay

This assay provides a more direct measurement of the interaction between this compound and the isolated aldosterone synthase enzyme.

Materials:

  • Recombinant human CYP11B2 enzyme

  • 11-deoxycorticosterone (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound

  • 96-well plates

  • LC-MS/MS for aldosterone or corticosterone measurement

Procedure:

  • Assay Preparation: Prepare a master mix containing the assay buffer, NADPH regenerating system, and the recombinant CYP11B2 enzyme.

  • Inhibitor Addition: Add serial dilutions of this compound or vehicle control to the wells of a 96-well plate.

  • Enzyme Addition: Add the enzyme master mix to each well.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).

  • Product Quantification: Measure the amount of aldosterone or an intermediate product like corticosterone formed using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value as described in Protocol 1.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro aldosterone synthase inhibition assay.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Reagents: - Assay Buffer - this compound dilutions - Substrate (DOC) - Enzyme/Cells B Dispense this compound/ Vehicle to Plate A->B C Add Enzyme (recombinant) or Cells (NCI-H295R) B->C D Pre-incubation C->D E Initiate Reaction: Add Substrate (for enzyme assay) or Stimulant (for cell assay) D->E F Incubate at 37°C E->F G Terminate Reaction F->G H Quantify Aldosterone (LC-MS/MS or Immunoassay) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: General workflow for in vitro aldosterone synthase inhibition assays.

References

Application Notes and Protocols for Lorundrostat Administration in the Study of Renin-Induced Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorundrostat (formerly MLS-101) is a potent and highly selective oral inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis.[1][2] By targeting aldosterone production, this compound represents a novel therapeutic approach for managing conditions driven by aldosterone excess, including uncontrolled and resistant hypertension.[3][4] Dysregulation of the renin-angiotensin-aldosterone system (RAAS), often characterized by elevated renin and subsequent aldosterone production, is a primary contributor to the pathophysiology of certain forms of hypertension. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in preclinical models of renin-induced hypertension.

Mechanism of Action

This compound selectively inhibits aldosterone synthase, leading to a reduction in plasma and urinary aldosterone concentrations.[1][5] This targeted action addresses a key driver of hypertension by preventing aldosterone-mediated sodium and water retention, potassium excretion, and adverse cardiovascular and renal remodeling.[5] A key feature of this compound is its high selectivity for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[1][5] This selectivity minimizes the risk of off-target effects on the hypothalamic-pituitary-adrenal (HPA) axis, a significant advantage over less selective inhibitors.[5]

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex AldosteroneSynthase Aldosterone Synthase (CYP11B2) AdrenalCortex->AldosteroneSynthase Aldosterone Aldosterone AldosteroneSynthase->Aldosterone Kidney Kidney Aldosterone->Kidney NaRetention Na+ and H2O Retention Kidney->NaRetention KExcretion K+ Excretion Kidney->KExcretion BloodPressure Increased Blood Pressure NaRetention->BloodPressure This compound This compound This compound->AldosteroneSynthase Inhibition Renin Renin cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Induction Induce Renin-Dependent Hypertension (e.g., 2K1C) Recovery Post-Surgical Recovery (1-2 weeks) Induction->Recovery Baseline Baseline Measurements (Blood Pressure, Aldosterone) Recovery->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization Treatment Daily Administration: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) Randomization->Treatment Monitoring Regular Monitoring: - Blood Pressure - Body Weight - General Health Treatment->Monitoring Endpoint Endpoint Measurements: - Final Blood Pressure - Plasma Aldosterone & Renin - Tissue Collection (Heart, Kidney) Monitoring->Endpoint Analysis Data Analysis and Statistical Comparison Endpoint->Analysis

References

Application Notes and Protocols: Experimental Design for Lorundrostat Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorundrostat is a novel, potent, and highly selective oral inhibitor of aldosterone synthase (CYP11B2).[1][2] By specifically targeting the final enzyme in the aldosterone synthesis pathway, this compound effectively reduces aldosterone levels, a key contributor to various cardiovascular and renal diseases, including hypertension and chronic kidney disease (CKD).[1][2][3] Its high selectivity (374-fold for aldosterone synthase over cortisol synthase) minimizes off-target effects on cortisol production, a significant advantage over less selective inhibitors.[4] These application notes provide detailed protocols for designing and conducting preclinical efficacy studies of this compound in relevant animal models of hypertension and CKD.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting aldosterone synthase, thereby reducing the production of aldosterone. Aldosterone, a mineralocorticoid hormone, primarily acts on the mineralocorticoid receptor (MR) in the distal tubules and collecting ducts of the kidneys, promoting sodium and water reabsorption and potassium excretion.[1] This leads to an expansion of extracellular volume and an increase in blood pressure.[1] Dysregulated aldosterone production is a known driver of uncontrolled and treatment-resistant hypertension.[3][5] Beyond its genomic effects via the MR, aldosterone can also mediate rapid, non-genomic effects that contribute to inflammation and fibrosis in the heart, blood vessels, and kidneys.[6][7] By lowering aldosterone levels, this compound aims to mitigate both the genomic and non-genomic detrimental effects of this hormone.

Lorundrostat_MOA cluster_synthesis Adrenal Cortex cluster_action Target Tissues (e.g., Kidney, Heart) cluster_outcome Pathophysiological Outcomes AngiotensinII Angiotensin II Deoxycorticosterone Deoxycorticosterone Potassium High K+ Cholesterol Cholesterol ... ... Cholesterol->... Multiple Steps ...->Deoxycorticosterone Multiple Steps Aldosterone Aldosterone Deoxycorticosterone->Aldosterone Aldosterone Synthase (CYP11B2) MineralocorticoidReceptor MineralocorticoidReceptor Aldosterone->MineralocorticoidReceptor Binds to NonGenomicEffects NonGenomicEffects Aldosterone->NonGenomicEffects Non-Genomic Effects (Rapid Signaling) This compound This compound This compound->Aldosterone Inhibits GenomicEffects Genomic Effects (Na+/H2O Retention, K+ Excretion, Fibrosis, Inflammation) MineralocorticoidReceptor->GenomicEffects Activates Hypertension Hypertension GenomicEffects->Hypertension OrganDamage OrganDamage GenomicEffects->OrganDamage Cardiac/Renal Fibrosis NonGenomicEffects->OrganDamage Hypertension->OrganDamage

Figure 1: this compound's Mechanism of Action.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. Based on its mechanism of action, models of hypertension and chronic kidney disease with an underlying component of aldosterone dysregulation are most relevant.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a widely used genetic model of essential hypertension that shares many characteristics with the human condition.[8][9] While not a direct model of hyperaldosteronism, SHRs exhibit progressive increases in blood pressure, making them suitable for evaluating the antihypertensive effects of novel compounds.[8]

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model

This model is induced by the administration of the mineralocorticoid DOCA and a high-salt diet, often in conjunction with a unilateral nephrectomy.[2][10][11] It represents a state of low-renin, volume-dependent hypertension with significant end-organ damage, such as cardiac hypertrophy and renal fibrosis, making it highly relevant for studying the effects of aldosterone synthase inhibition.[2][12]

5/6 Nephrectomy (Subtotal Nephrectomy) Model

This surgical model of chronic kidney disease involves the removal of one kidney and the ligation or resection of two-thirds of the remaining kidney.[13][14] The reduction in renal mass leads to compensatory hyperfiltration, glomerular hypertension, proteinuria, and progressive glomerulosclerosis and interstitial fibrosis, mimicking key features of human CKD.[13][15] This model is ideal for assessing the potential renal-protective effects of this compound beyond blood pressure control.

Experimental Workflow

A typical preclinical efficacy study for this compound would follow a structured workflow from animal model induction to data analysis.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1-2 weeks) ModelInduction Disease Model Induction (e.g., DOCA-Salt, 5/6 Nx) Acclimatization->ModelInduction Baseline Baseline Measurements (BP, Urine/Blood collection) ModelInduction->Baseline Randomization Randomization into Groups (Vehicle, this compound Doses) Baseline->Randomization Treatment Daily Dosing (e.g., Oral Gavage) Randomization->Treatment Monitoring In-life Monitoring (Weekly BP, Body Weight) Treatment->Monitoring TerminalCollection Terminal Sample Collection (Blood, Urine, Tissues) Monitoring->TerminalCollection Biochemical Biochemical Analysis (Aldosterone, Renin, Electrolytes) TerminalCollection->Biochemical Histopathology Histopathological Analysis (Heart, Kidney) TerminalCollection->Histopathology DataAnalysis Data Analysis & Reporting Biochemical->DataAnalysis Histopathology->DataAnalysis

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: this compound in the DOCA-Salt Hypertensive Rat Model

Objective: To evaluate the efficacy of this compound in reducing blood pressure and preventing cardiac and renal damage in a model of mineralocorticoid-excess hypertension.

Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

Model Induction:

  • Perform a left unilateral nephrectomy under appropriate anesthesia.[10]

  • Allow a one-week recovery period.

  • Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25-150 mg/kg, depending on desired severity) subcutaneously or administer DOCA (e.g., 20-40 mg/kg) via subcutaneous injection twice weekly.[10][11][12]

  • Replace drinking water with 1% NaCl solution.[10][11]

  • Allow 4-5 weeks for hypertension and organ damage to develop.

Experimental Groups (n=8-10 per group):

  • Group 1: Sham-operated + Vehicle

  • Group 2: DOCA-salt + Vehicle

  • Group 3: DOCA-salt + this compound (Low Dose)

  • Group 4: DOCA-salt + this compound (High Dose)

  • Group 5 (Optional): DOCA-salt + Positive Control (e.g., Eplerenone)

Drug Administration:

  • Vehicle: To be determined based on this compound's formulation for preclinical studies (e.g., 0.5% methylcellulose).

  • This compound: Administer daily via oral gavage for 4-6 weeks. Doses should be selected based on available pharmacokinetic data in rats, aiming to achieve exposures comparable to those found to be effective in human studies (e.g., targeting plasma concentrations achieved with 50-100 mg daily doses in humans).[4][16]

  • Treatment Start: Initiate treatment after confirmation of established hypertension (e.g., 4 weeks post-DOCA).

Efficacy Parameters:

  • Primary:

    • Systolic Blood Pressure (SBP): Measured weekly via tail-cuff plethysmography or continuously via radiotelemetry.[17]

  • Secondary:

    • Cardiac Hypertrophy: Heart weight to body weight ratio.

    • Renal Function: 24-hour urinary albumin/protein excretion, serum creatinine, and Blood Urea Nitrogen (BUN).

    • Fibrosis: Histological analysis of cardiac and renal tissue (e.g., Masson's trichrome, Picrosirius red staining).

    • Biomarkers: Plasma aldosterone, plasma renin activity, serum potassium, and sodium.

Protocol 2: this compound in the 5/6 Nephrectomy (Nx) CKD Model

Objective: To assess the renal-protective effects of this compound in a progressive model of chronic kidney disease.

Animals: Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).

Model Induction (Two-Step Surgery):

  • Step 1: Under anesthesia, expose the left kidney and ligate the upper and lower poles with a non-absorbable suture, affecting approximately two-thirds of the renal mass.[14] Alternatively, surgical resection of the poles can be performed.

  • Step 2 (One week later): Perform a right total nephrectomy.[14][18]

  • Sham-operated animals will undergo exposure of the kidneys without ligation or removal.

  • Allow 4 weeks for the development of CKD features.

Experimental Groups (n=8-12 per group):

  • Group 1: Sham-operated + Vehicle

  • Group 2: 5/6 Nx + Vehicle

  • Group 3: 5/6 Nx + this compound (Low Dose)

  • Group 4: 5/6 Nx + this compound (High Dose)

  • Group 5 (Optional): 5/6 Nx + Positive Control (e.g., an ACE inhibitor like Enalapril)

Drug Administration:

  • Administer vehicle or this compound daily via oral gavage for 8-12 weeks, starting 4 weeks post-nephrectomy.

Efficacy Parameters:

  • Primary:

    • Renal Function: Glomerular Filtration Rate (GFR) measured by inulin or iohexol clearance at the end of the study.

    • Proteinuria: 24-hour urinary albumin-to-creatinine ratio (UACR) measured at baseline and every 4 weeks.

  • Secondary:

    • Blood Pressure: Systolic blood pressure measured bi-weekly.

    • Renal Fibrosis: Histological quantification of glomerulosclerosis and tubulointerstitial fibrosis in kidney sections.

    • Inflammation: Immunohistochemical analysis of inflammatory markers (e.g., F4/80, CD68) in the kidney.

    • Biomarkers: Serum creatinine, BUN, plasma aldosterone, and serum potassium.

Data Presentation

All quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.

Table 1: Hemodynamic and Biochemical Parameters in DOCA-Salt Model

ParameterSham + VehicleDOCA + VehicleDOCA + this compound (Low)DOCA + this compound (High)
Baseline SBP (mmHg)
Final SBP (mmHg)
Δ SBP (mmHg)
Heart Weight/Body Weight (mg/g)
Plasma Aldosterone (pg/mL)
Plasma Renin Activity (ng/mL/h)
Serum Potassium (mmol/L)
Urinary Protein (mg/24h)

Table 2: Renal Function and Histological Parameters in 5/6 Nx Model

ParameterSham + Vehicle5/6 Nx + Vehicle5/6 Nx + this compound (Low)5/6 Nx + this compound (High)
Final GFR (mL/min)
Final UACR (mg/g)
Final SBP (mmHg)
Serum Creatinine (mg/dL)
Glomerulosclerosis Index (%)
Tubulointerstitial Fibrosis (%)
Plasma Aldosterone (pg/mL)

Data to be presented as Mean ± SEM or SD. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.

Conclusion

These detailed protocols provide a robust framework for evaluating the preclinical efficacy of this compound in well-established animal models of hypertension and chronic kidney disease. The data generated from these studies will be crucial for understanding the therapeutic potential of this compound in mitigating the detrimental effects of aldosterone and for informing the design of subsequent clinical trials. Careful attention to experimental design, endpoint selection, and data analysis will ensure the generation of high-quality, translatable results.

References

Application Note & Protocol: Methodologies for Assessing Lorundrostat's Impact on Electrolyte Balance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lorundrostat (MLS-101) is a highly selective, orally administered aldosterone synthase inhibitor (ASI) developed for the treatment of uncontrolled and resistant hypertension.[1][2][3] Its mechanism of action involves the targeted inhibition of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone synthesis.[2][4] Aldosterone is a mineralocorticoid hormone that plays a crucial role in regulating blood pressure by modulating sodium and potassium balance.[4][5] By inhibiting aldosterone production, this compound aims to lower blood pressure, but this action directly influences electrolyte homeostasis.[4][6] Therefore, rigorous assessment of its impact on electrolyte balance is a critical component of preclinical and clinical evaluation.

This document provides detailed methodologies and protocols for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of this compound on key electrolytes and related hormonal biomarkers.

Part 1: Core Concepts and Signaling Pathway

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its effect by selectively inhibiting CYP11B2, which has a 374-fold selectivity for aldosterone synthase over cortisol synthase (CYP11B1).[1][7] This targeted inhibition leads to a dose-dependent decrease in plasma aldosterone levels.[8][9] The reduction in aldosterone mitigates sodium and water retention and increases potassium retention in the kidneys.[10][11] This leads to the primary anticipated on-target effects: a modest increase in serum potassium (hyperkalemia) and a decrease in serum sodium (hyponatremia).[12][13] A compensatory rise in plasma renin activity is also an expected consequence of the interruption of the RAAS negative feedback loop.

// Edges Angiotensinogen -> Angiotensin_I [label=" Catalyzes", headlabel=" ", taillabel=" ", edgetooltip="Renin converts Angiotensinogen to Angiotensin I"]; Renin -> Angiotensin_I [arrowhead=none, style=invis]; {rank=same; Renin; Angiotensin_I} edge [dir=none]; (Angiotensinogen) -> Renin [style=invis];

Angiotensin_I -> Angiotensin_II [label=" Catalyzes", headlabel=" ", taillabel=" ", edgetooltip="ACE converts Angiotensin I to Angiotensin II"]; ACE -> Angiotensin_II [arrowhead=none, style=invis]; {rank=same; ACE; Angiotensin_II} edge [dir=none]; (Angiotensin_I) -> ACE [style=invis];

Angiotensin_II -> CYP11B2 [label=" Stimulates", color="#34A853", edgetooltip="Angiotensin II stimulates Aldosterone Synthase"]; CYP11B2 -> Aldosterone [label=" Synthesizes", color="#34A853", edgetooltip="CYP11B2 synthesizes Aldosterone"]; Aldosterone -> Kidney [label=" Acts on", color="#34A853", edgetooltip="Aldosterone acts on the kidneys"]; Kidney -> Effects [label=" Results in"];

This compound -> CYP11B2 [label=" Inhibits", color="#EA4335", style=bold, arrowhead=tee, edgetooltip="this compound inhibits Aldosterone Synthase"];

// Invisible edges for layout Angiotensin_II -> Aldosterone [style=invis]; } }

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and point of inhibition by this compound.

Part 2: Experimental Protocols

Protocol 1: Assessment in a Multiple Ascending Dose (MAD) Study

This protocol outlines the methodology for monitoring electrolyte and hormonal changes in healthy participants or patients with hypertension receiving multiple ascending doses of this compound.

Objective: To evaluate the dose-dependent effects of this compound on serum electrolytes, plasma aldosterone, and plasma renin activity.

Methodology:

  • Subject Preparation:

    • Subjects should discontinue medications known to affect the RAAS (e.g., spironolactone, ACE inhibitors) for at least 4 weeks prior to the study, if medically permissible.[14]

    • Subjects should maintain a normal sodium diet in the weeks leading up to and during the study.[15]

    • Ensure subjects are adequately hydrated.

  • Dosing Regimen:

    • Administer this compound or placebo orally, once daily, for a predefined period (e.g., 7-14 days) at escalating dose levels (e.g., 40 mg, 120 mg, 360 mg).[9][16]

  • Sample Collection:

    • Schedule: Collect blood samples at baseline (Day -1 or Day 1 pre-dose) and at multiple time points throughout the study (e.g., daily pre-dose, and at specific hours post-dose on Day 1 and the final day of treatment).

    • Posture Control: For hormonal measurements, the patient should be ambulatory for at least 30 minutes before blood collection to standardize posture, as it affects aldosterone and renin levels.[15]

    • Blood Draw:

      • For Serum Electrolytes (Sodium, Potassium): Collect 5 mL of blood in a serum separator tube (SST).

      • For Plasma Aldosterone and Renin Activity: Collect 5 mL of blood in a pre-chilled EDTA (purple top) tube.[14]

  • Sample Processing and Handling:

    • Serum: Allow the SST to clot for 30 minutes at room temperature. Centrifuge at 1,500 x g for 15 minutes. Aliquot the serum into cryovials and store at -80°C until analysis.

    • Plasma: Immediately after collection, place the EDTA tube on wet ice. Centrifuge within 60 minutes at 1,500 x g for 15 minutes at 4°C. Crucially, do not transport the whole blood sample on ice before centrifugation, as this can activate the conversion of prorenin to active renin, leading to falsely elevated results. [14] Aliquot the plasma into cryovials and store at -80°C until analysis.

  • Biochemical Analysis:

    • Electrolytes: Analyze serum sodium and potassium concentrations using an ion-selective electrode (ISE) method on a standard clinical chemistry analyzer.

    • Aldosterone: Measure plasma aldosterone concentration using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay for high specificity and sensitivity.

    • Renin: Measure plasma renin activity (PRA) or direct renin concentration (DRC) using a validated immunometric assay or LC-MS/MS-based method.

// Edges Screening -> Baseline; Baseline -> Dosing; Dosing -> Sampling [label="Daily"]; Sampling -> Processing; Processing -> Analysis; Analysis -> Data; }

Caption: General experimental workflow for assessing this compound's effects.

Protocol 2: Saline Infusion Suppression Test

This protocol is adapted from a confirmatory test for primary aldosteronism to assess the functional inhibition of the RAAS by this compound.[17][18] It evaluates the ability of this compound to suppress aldosterone secretion under a sodium load challenge.

Objective: To determine if this compound treatment blunts the aldosterone response to a saline infusion challenge.

Methodology:

  • Subject Preparation:

    • Subjects should be on a stable dose of this compound or placebo.

    • Fast overnight prior to the test.

    • Ensure normal potassium levels before starting the infusion.[17]

  • Test Procedure:

    • Baseline (Time 0): The subject should be in a recumbent (lying down) position for at least 1 hour.[17] Collect baseline blood samples for plasma aldosterone, renin, sodium, and potassium as described in Protocol 1.

    • Infusion: Administer 2 liters of 0.9% saline intravenously over 4 hours (rate of 500 mL/hour).[18]

    • Monitoring: Monitor blood pressure and heart rate hourly.

    • Final Sample (Time 4 hours): At the end of the infusion, collect a final set of blood samples for the same parameters while the patient is still recumbent.

  • Analysis and Interpretation:

    • Placebo Group: In subjects receiving a placebo, the saline load is expected to suppress plasma aldosterone levels. A post-infusion aldosterone level below 5 ng/dL is a normal response.[17]

    • This compound Group: In subjects treated with this compound, baseline aldosterone levels should already be suppressed. The saline infusion is expected to cause minimal further reduction, demonstrating a floor effect and confirming potent aldosterone synthase inhibition. The post-infusion aldosterone level will be significantly lower than that observed in hypertensive patients who do not have their aldosterone production pharmacologically inhibited.

Part 3: Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison across dose groups and versus placebo.

Table 1: Mean Change from Baseline in Serum Electrolytes and Plasma Hormones after 7 Days of Dosing

ParameterPlacebo (n=X)This compound 40 mg (n=X)This compound 120 mg (n=X)This compound 360 mg (n=X)
Serum Potassium (mmol/L) +0.05+0.28+0.38+0.48
Serum Sodium (mmol/L) -0.2-1.5-2.1-2.5
Plasma Aldosterone (% change) +5%-55%-70%-72%
Plasma Renin Activity (% change) -2%+150%+220%+250%

Note: Data are hypothetical and for illustrative purposes, based on trends reported in clinical trials.[9][16]

Table 2: Results of Saline Infusion Suppression Test

ParameterTime PointPlacebo Group (Mean ± SD)This compound Group (50 mg) (Mean ± SD)
Plasma Aldosterone (ng/dL) Baseline (0 hr)12.5 ± 3.14.1 ± 1.5
Post-Infusion (4 hr)4.5 ± 1.23.8 ± 1.3
Change from Baseline (%) -64% -7%

Note: Data are hypothetical and for illustrative purposes.

Part 4: Logical Relationships

The administration of this compound initiates a predictable cascade of physiological events stemming from the inhibition of aldosterone synthase.

// Edges Start -> Inhibition; Inhibition -> Aldo_Down; Aldo_Down -> {Na_Effect, K_Effect, Feedback}; Na_Effect -> Na_Down; K_Effect -> K_Up; Feedback -> Renin_Up; }

Caption: Cause-and-effect cascade following this compound administration.

References

Troubleshooting & Optimization

Technical Support Center: Managing Lorundrostat-Induced Hyperkalemia in Research Subjects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hyperkalemia in subjects participating in research involving lorundrostat.

Troubleshooting Guide

This guide provides a systematic approach to identifying and managing this compound-induced hyperkalemia.

Issue: Elevated Serum Potassium (K+) Levels Detected

1. Initial Verification and Assessment:

  • Action: Immediately repeat the serum K+ measurement to rule out pseudohyperkalemia (a falsely elevated reading).

  • Rationale: Hemolysis during blood sample collection is a common cause of falsely elevated potassium levels. A repeat measurement from a carefully drawn sample is crucial for an accurate diagnosis.

  • Action: Concurrently, perform an electrocardiogram (ECG) to assess for cardiac membrane excitability changes, which are the most severe complication of hyperkalemia.

  • Rationale: ECG changes, such as peaked T waves, prolonged PR interval, or widening of the QRS complex, indicate a need for urgent intervention.[1]

2. Grading the Severity of Hyperkalemia:

  • Action: Classify the severity of hyperkalemia based on the confirmed serum K+ level.

    • Mild: 5.1 - 5.9 mmol/L

    • Moderate: 6.0 - 6.4 mmol/L

    • Severe: ≥ 6.5 mmol/L

  • Rationale: The management strategy is dictated by the severity of the hyperkalemia and the presence or absence of ECG changes.

3. Management Protocol:

The following table outlines the recommended management strategy based on the severity of hyperkalemia.

SeveritySerum K+ LevelECG ChangesRecommended Actions
Mild 5.1 - 5.9 mmol/LAbsent- Review concomitant medications that may exacerbate hyperkalemia (e.g., NSAIDs, ACE inhibitors, ARBs).[2]- Initiate dietary potassium restriction counseling.[3][4]- Increase frequency of serum K+ monitoring.- Consider reducing the this compound dose.
Moderate 6.0 - 6.4 mmol/LAbsent- Temporarily discontinue this compound.[5][6]- Implement dietary potassium restriction.[3][4]- Consider administration of a potassium-binding agent (e.g., patiromer, sodium zirconium cyclosilicate).[1][7]- Monitor serum K+ daily until levels normalize.
Severe ≥ 6.5 mmol/LPresent or Absent- This is a medical emergency. - Immediately discontinue this compound.[5][6]- Administer intravenous calcium gluconate to stabilize cardiac membranes.[1]- Administer insulin and glucose to shift potassium intracellularly.[1]- Consider inhaled beta-2-agonists (e.g., albuterol) to further promote intracellular potassium shift.[8]- Administer a potassium-binding agent.[1][7]- Consider loop diuretics to enhance renal potassium excretion if the subject is not anuric.[4]- Arrange for immediate hospital transfer and nephrology consultation for potential hemodialysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound causes hyperkalemia?

A1: this compound is a selective aldosterone synthase inhibitor.[9][10][11] Aldosterone is a hormone that plays a crucial role in the kidneys by promoting sodium reabsorption and potassium excretion.[9] By inhibiting aldosterone synthesis, this compound leads to a decrease in aldosterone levels.[9] This reduction in aldosterone activity results in decreased potassium excretion by the kidneys, which can lead to an accumulation of potassium in the blood, causing hyperkalemia.[3][12]

Q2: What is the reported incidence of hyperkalemia in clinical trials with this compound?

A2: The incidence of hyperkalemia in clinical trials with this compound varied depending on the dose and the patient population. The following table summarizes the reported rates of hyperkalemia in key clinical trials.

Clinical TrialThis compound DoseIncidence of Hyperkalemia (Serum K+ > 6.0 mmol/L)
Advance-HTN 50 mg5.3%[13]
50-100 mg7.4%[13]
Launch-HTN 50 mg1.1%
50-100 mg1.5%
Explore-CKD 25 mg (in patients with CKD)5% (confirmed hyperkalemia)[10][14]
Target-HTN 50 mg and 100 mg3.6% (serum K+ > 6.0 mmol/L)[5]

Q3: What are the risk factors for developing this compound-induced hyperkalemia?

A3: Research subjects with the following conditions or characteristics may be at an increased risk of developing hyperkalemia while on this compound:

  • Chronic kidney disease (CKD): Impaired kidney function reduces the ability to excrete potassium.[15]

  • Diabetes mellitus: This condition can be associated with impaired renal function and a predisposition to hyperkalemia.[15]

  • Concomitant use of other medications that can increase potassium levels: These include ACE inhibitors, angiotensin II receptor blockers (ARBs), potassium-sparing diuretics, and nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

  • High dietary potassium intake: A diet rich in potassium can contribute to elevated serum levels.[3]

Q4: What are the signs and symptoms of hyperkalemia that research staff should be aware of?

A4: Mild hyperkalemia is often asymptomatic.[1] As potassium levels rise, subjects may experience:

  • Muscle weakness or fatigue

  • Nausea and vomiting

  • Tingling or numbness (paresthesia)

  • Palpitations or irregular heartbeat

  • In severe cases, paralysis or cardiac arrest can occur.[1]

Q5: What are the long-term management strategies for subjects who develop mild, asymptomatic hyperkalemia on this compound?

A5: For subjects who experience mild, asymptomatic hyperkalemia, the following long-term management strategies can be considered:

  • Dose reduction of this compound: In some cases, a lower dose of this compound may be effective in controlling blood pressure without causing significant hyperkalemia.[5][6]

  • Dietary counseling: Educating subjects about limiting their intake of high-potassium foods can be an effective long-term strategy.[3][4]

  • Addition of a diuretic: Thiazide or loop diuretics can enhance renal potassium excretion.[6]

  • Use of potassium binders: For subjects who require continued treatment with this compound despite a tendency for hyperkalemia, the addition of a potassium-binding agent like patiromer or sodium zirconium cyclosilicate can help maintain normal potassium levels.[1][7] These agents work by binding potassium in the gastrointestinal tract and increasing its fecal excretion.[2][8]

Visualizations

Signaling Pathway

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Adrenal Adrenal Gland cluster_Kidney Kidney Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AldoSynthase Aldosterone Synthase AngiotensinII->AldoSynthase Stimulates Aldosterone Aldosterone NaRetention Sodium and Water Retention Aldosterone->NaRetention KExcretion Potassium Excretion Aldosterone->KExcretion AldoSynthase->Aldosterone This compound This compound This compound->AldoSynthase Inhibits

Caption: Mechanism of action of this compound in the RAAS pathway.

Experimental Workflow

Start Subject on This compound MonitorK Routine Serum K+ Monitoring Start->MonitorK ElevatedK K+ > 5.0 mmol/L? MonitorK->ElevatedK NormalK Continue Monitoring ElevatedK->NormalK No RepeatECG Repeat K+ and Perform ECG ElevatedK->RepeatECG Yes NormalK->MonitorK AssessSeverity Assess Severity RepeatECG->AssessSeverity Mild Mild (5.1-5.9 mmol/L) AssessSeverity->Mild Moderate Moderate (6.0-6.4 mmol/L) AssessSeverity->Moderate Severe Severe (≥6.5 mmol/L) AssessSeverity->Severe ManageMild Dietary Counseling Dose Adjustment Mild->ManageMild ManageModerate Hold this compound Potassium Binder Moderate->ManageModerate ManageSevere Emergency Protocol: IV Calcium, Insulin/Glucose Hospitalize Severe->ManageSevere

Caption: Workflow for monitoring and managing hyperkalemia.

Troubleshooting Logic

ElevatedK Elevated Serum K+ Detected IsReal Is it a true elevation? ElevatedK->IsReal Pseudohyperkalemia Consider Pseudohyperkalemia (e.g., hemolysis) Redraw sample IsReal->Pseudohyperkalemia No TrueHyperkalemia Confirmed Hyperkalemia IsReal->TrueHyperkalemia Yes ECGChanges ECG Changes Present? TrueHyperkalemia->ECGChanges Emergency Urgent Medical Intervention Required ECGChanges->Emergency Yes NoECGChanges No Immediate Cardiac Threat ECGChanges->NoECGChanges No AssessSeverity Assess K+ Level for Severity NoECGChanges->AssessSeverity DetermineAction Determine Action Based on Severity: Dose Adjustment, Hold, or Discontinue AssessSeverity->DetermineAction

Caption: Logical steps for troubleshooting elevated potassium.

References

Optimizing Lorundrostat dosage to minimize eGFR reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Lorundrostat dosage while minimizing reductions in the estimated Glomerular Filtration Rate (eGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective aldosterone synthase inhibitor (ASI).[1] It works by blocking the enzyme CYP11B2, which is responsible for the final step in aldosterone synthesis.[1] By inhibiting aldosterone production, this compound helps to lower blood pressure and can be beneficial in conditions associated with excess aldosterone.

Q2: Is a reduction in eGFR expected with this compound treatment?

A2: Yes, a modest and reversible decline in eGFR is an anticipated pharmacodynamic effect of this compound and other inhibitors of the renin-angiotensin-aldosterone system (RAAS).[2] This initial decrease is generally considered to be a result of the reduction in intraglomerular pressure, which can be protective for the kidneys in the long term.

Q3: What is the typical magnitude of eGFR reduction observed with this compound?

A3: Clinical trials have shown that this compound can cause a mild decline in eGFR, typically less than 15% from baseline.[2] The exact change can vary depending on the dosage and individual patient characteristics. For detailed quantitative data from clinical trials, please refer to Table 1.

Q4: What are the main side effects to monitor besides eGFR reduction?

A4: The most common adverse effect associated with aldosterone synthase inhibitors is hyperkalemia (elevated serum potassium levels).[3] It is crucial to monitor serum potassium closely, especially when initiating therapy or adjusting the dose.

Q5: Are there any known drug interactions that can affect renal function when using this compound?

A5: While specific drug-drug interaction studies for this compound are ongoing, caution is advised when co-administering with other drugs that can affect renal function or potassium levels. These include:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): May increase the risk of acute kidney injury.[4]

  • Potassium supplements or potassium-sparing diuretics: Can increase the risk of hyperkalemia.

  • Other RAAS inhibitors (e.g., ACE inhibitors, ARBs): Concomitant use may enhance the risk of hyperkalemia and eGFR decline.[4]

Troubleshooting Guide

Issue 1: Significant eGFR Reduction Observed

  • Problem: An eGFR reduction greater than 25-30% from baseline is observed after initiating this compound.

  • Possible Causes:

    • Volume depletion in the subject.

    • Concomitant use of NSAIDs or other nephrotoxic agents.[4]

    • Underlying renal artery stenosis.

  • Troubleshooting Steps:

    • Confirm the finding: Repeat the eGFR measurement to rule out analytical error.

    • Assess volume status: Ensure the subject is adequately hydrated.

    • Review concomitant medications: Discontinue any potentially nephrotoxic agents like NSAIDs if clinically appropriate.[4]

    • Consider dose reduction: If no other cause is identified, consider reducing the this compound dose to a previously tolerated level.

    • Temporary discontinuation: If the eGFR drop is severe or progressive, temporarily stopping this compound may be necessary.

Issue 2: Hyperkalemia Detected

  • Problem: Serum potassium levels rise above the normal range (e.g., >5.5 mmol/L).

  • Possible Causes:

    • High this compound dosage.

    • Impaired baseline renal function.

    • Concomitant use of potassium supplements or other medications that increase potassium.

  • Troubleshooting Steps:

    • Verify the result: Repeat the serum potassium measurement.

    • Review diet and medications: Advise the subject to avoid high-potassium foods and discontinue any potassium supplements or potassium-sparing diuretics.

    • Dose reduction or interruption: Reduce the dose of this compound or temporarily discontinue it until potassium levels normalize.

    • Consider medical management: In cases of severe hyperkalemia, further medical intervention may be required according to standard clinical practice.

Issue 3: High Variability in eGFR Measurements

  • Problem: Inconsistent eGFR readings in the same subject under stable conditions.

  • Possible Causes:

    • Pre-analytical errors (e.g., improper sample handling, diet before blood draw).[5]

    • Analytical errors in the laboratory.[6]

    • Biological variability.

  • Troubleshooting Steps:

    • Standardize collection procedures: Ensure consistent timing of blood draws and that subjects have not consumed meat in the 12 hours prior to creatinine measurement.[5]

    • Use a reliable laboratory: Ensure the laboratory uses standardized and validated assays for creatinine and/or cystatin C.

    • Consider cystatin C-based eGFR: Cystatin C is less affected by muscle mass and diet than creatinine and may provide a more stable estimation of GFR.[7]

    • Average multiple readings: Taking the average of multiple eGFR measurements over a short period can help to mitigate the impact of random variability.

Data Presentation

Table 1: Summary of this compound's Effect on eGFR from Clinical Trials

Clinical TrialThis compound DosageMean Change in eGFRPlacebo-Adjusted Change in eGFRNotes
Explore-CKD25 mg once daily-6.8%-4.6%Patients had chronic kidney disease.
Target-HTN50 mg and 100 mg once dailySmall declines observedNot specifiedSome patients experienced hyperkalemia.
ADVANCE-HTN50 mg and 50-100 mg dailyDecrease observedNot specified
Meta-analysisVarious dosagesIncreased frequency of reduced GFRNot applicableCompared to placebo.

Experimental Protocols

1. Protocol for eGFR Measurement

This protocol outlines the steps for estimating GFR using serum creatinine and cystatin C.

  • 1.1. Sample Collection and Handling:

    • Creatinine: Collect blood in a serum separator tube. Allow to clot for 30-60 minutes at room temperature. Centrifuge at 1,000-2,000 x g for 10 minutes. Separate serum and store at -80°C if not analyzed immediately.[8] Avoid meat consumption for 12 hours before the blood draw.[5]

    • Cystatin C: Collect blood in a serum gel tube or a green-top (heparin) tube.[9] Centrifuge within 2 hours of collection. If using a red-top tube, aliquot serum into a plastic vial.[10] Overnight fasting is preferred.[9]

  • 1.2. Assay Method:

    • Creatinine: An enzymatic method is recommended over the Jaffe method to minimize interferences from non-creatinine chromogens.[11][12] Follow the specific instructions of the commercial assay kit.

    • Cystatin C: A particle-enhanced immunoturbidimetric or immunonephelometric assay is commonly used. Follow the manufacturer's protocol.

  • 1.3. eGFR Calculation:

    • Use a validated equation such as the CKD-EPI 2021 equation for creatinine and/or cystatin C.[13] These equations utilize serum marker concentrations, age, and sex. Online calculators are readily available from organizations like the National Kidney Foundation.[13]

2. Protocol for In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

This protocol uses the NCI-H295R human adrenocortical carcinoma cell line, which expresses key enzymes for steroidogenesis.[14]

  • 2.1. Cell Culture:

    • Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate antibiotics in a humidified incubator at 37°C and 5% CO2.

  • 2.2. Inhibition Assay:

    • Seed NCI-H295R cells in 24-well plates and allow them to adhere and grow to near confluence.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1 hour).

    • Stimulate aldosterone production by adding angiotensin II (e.g., 100 nM) to the wells.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

  • 2.3. Aldosterone Measurement:

    • Measure the concentration of aldosterone in the supernatant using a validated method such as a commercial ELISA kit or LC-MS/MS.

  • 2.4. Data Analysis:

    • Calculate the percent inhibition of aldosterone production for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Aldosterone_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II catalyzed by ACE ACE ACE->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates CYP11B2 Aldosterone Synthase (CYP11B2) Adrenal_Gland->CYP11B2 contains Aldosterone Aldosterone CYP11B2->Aldosterone synthesizes Kidney Kidney Aldosterone->Kidney acts on This compound This compound This compound->CYP11B2 inhibits Effects Sodium & Water Retention Increased Blood Pressure Kidney->Effects leads to

Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis (Dose Optimization) In_Vitro In Vitro Studies (e.g., NCI-H295R assay) Start->In_Vitro Dose_Ranging Preclinical In Vivo Dose-Ranging Studies In_Vitro->Dose_Ranging Select_Doses Select Doses for Clinical Trial Dose_Ranging->Select_Doses Clinical_Trial Phase I/II Clinical Trial (Dose Escalation) Select_Doses->Clinical_Trial Monitor Monitor eGFR & Serum K+ at each dose level Clinical_Trial->Monitor Monitor->Clinical_Trial Adjust dose based on safety data Analyze Analyze Safety and Efficacy Data Monitor->Analyze Optimal_Dose Determine Optimal Dose with Minimal eGFR Reduction Analyze->Optimal_Dose

Caption: Workflow for optimizing this compound dosage to minimize eGFR reduction.

References

Addressing off-target effects of Lorundrostat in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Lorundrostat in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, non-steroidal inhibitor of aldosterone synthase (CYP11B2).[1][2] This enzyme is responsible for the final step in the biosynthesis of aldosterone. By inhibiting CYP11B2, this compound reduces aldosterone levels, which helps to lower blood pressure in conditions like uncontrolled hypertension.[1][2][3]

Q2: What are the most likely off-target enzymes for an aldosterone synthase inhibitor like this compound?

A2: The most significant potential off-target enzyme is 11β-hydroxylase (CYP11B1), which is involved in the final step of cortisol synthesis.[4][5] CYP11B1 and CYP11B2 share a high degree of structural homology, making selective inhibition a critical challenge in drug development.[5] Other potential off-targets include different cytochrome P450 (CYP) enzymes, such as those involved in drug metabolism (e.g., CYP1A2, CYP3A4) or steroidogenesis (e.g., CYP17, CYP19).[4]

Q3: How selective is this compound for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1)?

A3: In vitro studies have demonstrated that this compound has a high degree of selectivity. It exhibits a 374-fold greater selectivity for inhibiting aldosterone synthase (CYP11B2) compared to cortisol synthase (CYP11B1).[1][6] This high selectivity is designed to minimize effects on cortisol production.[1]

Q4: What are the known on-target side effects observed with this compound in clinical trials?

A4: Consistent with its mechanism of action, on-target effects of this compound include a modest and reversible increase in serum potassium (hyperkalemia) and a decrease in serum sodium (hyponatremia).[6][7][8] A modest decrease in the estimated glomerular filtration rate (eGFR) has also been observed.[9][10]

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides structured advice for identifying and mitigating unexpected experimental results that may be due to off-target effects of this compound.

Issue 1: Unexpected Changes in Cortisol Levels or Related Biomarkers
  • Symptom: In your in vitro or in vivo model, you observe a significant decrease in cortisol levels or an accumulation of cortisol precursors (e.g., 11-deoxycortisol) after treatment with this compound.

  • Possible Cause: At the concentration used, this compound may be exhibiting off-target inhibition of CYP11B1. This is more likely to occur at concentrations significantly higher than the reported IC50 for CYP11B2.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check all calculations for your dosing solutions. Ensure the final concentration in your assay is appropriate.

    • Run a Dose-Response Curve: Perform a full dose-response experiment to determine the IC50 for both CYP11B2 and CYP11B1 in your specific assay system. This will confirm the selectivity index in your hands.

    • Use a Positive Control: Include a non-selective inhibitor (e.g., LCI699) as a positive control to confirm your assay can detect CYP11B1 inhibition.[11]

    • Lower the Dose: If possible, repeat the experiment using a lower concentration of this compound that is still effective at inhibiting CYP11B2 but is well below the IC50 for CYP11B1.

Issue 2: Unexplained Cell Toxicity or Altered Phenotype in a Non-Adrenal Cell Line
  • Symptom: You observe unexpected cytotoxicity, changes in cell morphology, or altered gene expression in a cell line that does not express CYP11B2.

  • Possible Cause: This could indicate an off-target effect on a different cellular pathway or enzyme crucial for cell health.

  • Troubleshooting Steps:

    • Conduct a Broad Kinase or Receptor Screen: If resources permit, screen this compound against a panel of common off-target candidates like kinases, GPCRs, and other CYP enzymes to identify potential interactions.[12]

    • Use a Structurally Unrelated Control: Compare the effects of this compound with another selective aldosterone synthase inhibitor that has a different chemical scaffold. If the unexpected phenotype persists with both, it may be related to the inhibition of aldosterone synthesis (if the cells have a functional mineralocorticoid receptor pathway). If the effect is unique to this compound, it is more likely a compound-specific off-target effect.

    • Computational Screening: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[13][14] This can help generate hypotheses for further in vitro testing.

Quantitative Data Summary

The following table summarizes the selectivity profile of this compound and another non-selective inhibitor for comparison.

CompoundTargetIC50 (nM)Selectivity (CYP11B1 IC50 / CYP11B2 IC50)
This compound CYP11B2 (Aldosterone Synthase) ~13 (monkey)~702-fold (monkey)
CYP11B1 (Cortisol Synthase) ~8,850 (monkey)
LCI699 (Osilodrostat)CYP11B2 (Aldosterone Synthase)0.73.5-fold
CYP11B1 (Cortisol Synthase)2.5

Data for this compound is based on a highly selective pyrimidine-based inhibitor with similar characteristics described in the literature.[11] Data for LCI699 is from published studies.[11]

Experimental Protocols

Protocol 1: In Vitro CYP11B1/CYP11B2 Selectivity Assay

This protocol is designed to determine the IC50 values of this compound for both human CYP11B2 and CYP11B1 to experimentally verify its selectivity.

Objective: To quantify the inhibitory potency of this compound on recombinant human CYP11B2 and CYP11B1 enzymes.

Materials:

  • V79 Chinese Hamster lung cells or a similar line stably expressing recombinant human CYP11B2 or CYP11B1.[15]

  • Substrate for CYP11B2: 11-deoxycorticosterone (DOC)

  • Substrate for CYP11B1: 11-deoxycortisol

  • This compound stock solution (in DMSO)

  • Cell culture medium, plates, and incubator

  • LC-MS/MS or ELISA kit for quantifying aldosterone and cortisol

Methodology:

  • Cell Plating: Plate the V79-CYP11B2 and V79-CYP11B1 cells in separate 24-well plates and culture until they reach approximately 80% confluency.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or controls. Pre-incubate for 30 minutes.

  • Substrate Addition: Add the respective substrate to each well (11-deoxycorticosterone for CYP11B2 cells, 11-deoxycortisol for CYP11B1 cells) at a final concentration near the Km value for the enzyme.

  • Incubation: Incubate the plates for a specified time (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Sample Collection: Collect the supernatant from each well.

  • Quantification: Analyze the concentration of the product (aldosterone for CYP11B2, cortisol for CYP11B1) in the supernatant using a validated LC-MS/MS method or a specific ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value for each enzyme. The selectivity index is calculated by dividing the IC50 of CYP11B1 by the IC50 of CYP11B2.

Visualizations

G cluster_pathway On-Target Pathway: Aldosterone Synthesis Inhibition AngiotensinII Angiotensin II CYP11B2 CYP11B2 (Aldosterone Synthase) AngiotensinII->CYP11B2 Stimulates Aldosterone Aldosterone CYP11B2->Aldosterone Catalyzes This compound This compound This compound->CYP11B2 Inhibits

Caption: On-target mechanism of this compound.

G cluster_off_target Potential Off-Target Effect on Cortisol Synthesis ACTH ACTH CYP11B1 CYP11B1 (11β-hydroxylase) ACTH->CYP11B1 Stimulates Cortisol Cortisol CYP11B1->Cortisol Catalyzes This compound This compound (High Concentration) This compound->CYP11B1 Inhibits

Caption: Potential off-target inhibition of CYP11B1.

G cluster_workflow Experimental Workflow for Selectivity Profiling Start Prepare Serial Dilution of this compound Incubate_B2 Incubate with CYP11B2-expressing cells + Substrate Start->Incubate_B2 Incubate_B1 Incubate with CYP11B1-expressing cells + Substrate Start->Incubate_B1 Measure_Aldo Measure Aldosterone (LC-MS/MS or ELISA) Incubate_B2->Measure_Aldo Measure_Cort Measure Cortisol (LC-MS/MS or ELISA) Incubate_B1->Measure_Cort Calculate_IC50 Calculate IC50 & Selectivity Index Measure_Aldo->Calculate_IC50 Measure_Cort->Calculate_IC50

Caption: Workflow for CYP11B1/CYP11B2 selectivity assay.

References

Troubleshooting Lorundrostat solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Lorundrostat for in vitro applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][2][3][4] It is advisable to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3][4]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?

A2: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is as low as possible, typically not exceeding 0.1%, to minimize solvent-induced artifacts.[2]

  • Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween-80, in your final formulation to improve solubility and prevent precipitation. One suggested in vivo formulation includes 5% Tween-80.[3]

  • Utilize a Carrier Protein: For cell-based assays, supplementing the medium with a carrier protein like bovine serum albumin (BSA) can help maintain the solubility of hydrophobic compounds.

  • Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound upon dilution, but care should be taken to avoid degradation.[2][3]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q4: Is this compound stable in aqueous solutions at physiological pH?

A4: While specific data on the stability of this compound in aqueous solutions at physiological pH from the search results is limited, it is a common challenge for many small molecules. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment. If long-term storage in an aqueous buffer is necessary, a stability study should be performed by incubating the solution for various time points and analyzing the compound's integrity by methods such as HPLC.

Troubleshooting Guide

Problem: Difficulty Dissolving this compound Powder
  • Possible Cause: Inadequate solvent or technique.

  • Solution:

    • Use fresh, anhydrous DMSO.[3][4]

    • Employ sonication and gentle warming to aid dissolution.[2][3] Some suppliers suggest adjusting the pH to 2 with HCl for a stock solution in DMSO.[1][3]

    • Ensure the vial is centrifuged before opening to collect all the powder at the bottom.[2]

Problem: Inconsistent Results in Cell-Based Assays
  • Possible Cause: Compound precipitation in the cell culture medium.

  • Solution:

    • Visually inspect the culture wells for any signs of precipitation after adding the compound.

    • Lower the final concentration of this compound.

    • Decrease the final DMSO concentration in the well.[2]

    • Incorporate a solubilizing agent like a carrier protein (e.g., BSA) in the medium.

Problem: Loss of Compound Activity Over Time in an Experiment
  • Possible Cause: Instability of this compound in the experimental buffer.

  • Solution:

    • Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.

    • If the experiment requires long incubation times, consider replenishing the compound at intermediate time points.

    • Conduct a time-course experiment to assess the stability of this compound under your specific experimental conditions.

Data Presentation

Table 1: this compound Solubility Data

SolventConcentrationNotes
DMSO< 1.13 mg/mLSonication is recommended.[2]
DMSO4 mg/mL (8.85 mM)Use fresh DMSO as moisture can reduce solubility.[4]
DMSO33.33 mg/mL (73.81 mM)Requires sonication and pH adjustment to 2 with HCl.[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.54 mM)Clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.54 mM)Clear solution.[3]
WaterInsoluble[4]
EthanolInsoluble[4]

Table 2: this compound Storage and Stability

FormStorage TemperatureDuration
Powder-20°C3 years[2]
In DMSO-80°C6 months[3]
In DMSO-20°C1 month[3]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Centrifuge the vial briefly to ensure all the powder is at the bottom.[2] c. Based on the desired stock concentration (refer to Table 1), add the appropriate volume of anhydrous DMSO to the vial. d. Vortex and/or sonicate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.[2][3] e. For higher concentrations, pH adjustment with HCl may be required.[1][3] f. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2] g. Store the aliquots at -80°C.[3]

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Gentle Warming if Needed) add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw DMSO Stock dilute Dilute in Aqueous Buffer (e.g., cell culture medium) thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Experimental workflow for preparing this compound solutions.

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II AldoSynthase Aldosterone Synthase (CYP11B2) AngiotensinII->AldoSynthase Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Effects Sodium & Water Retention, Increased Blood Pressure MR->Effects This compound This compound This compound->AldoSynthase Inhibits

Caption: this compound's mechanism of action within the RAAS pathway.

G cluster_sol_actions Solubility Troubleshooting cluster_stab_actions Stability Troubleshooting start Issue: Inconsistent Experimental Results check_precip Visually inspect for precipitation in media? start->check_precip precip_yes Precipitation Observed check_precip->precip_yes Yes precip_no No Precipitation Observed check_precip->precip_no No lower_conc Lower final compound concentration precip_yes->lower_conc fresh_dil Prepare fresh dilutions for each experiment precip_no->fresh_dil lower_dmso Decrease final DMSO concentration lower_conc->lower_dmso add_surfactant Add surfactant or carrier protein lower_dmso->add_surfactant time_course Conduct stability time-course study fresh_dil->time_course

Caption: Troubleshooting logic for inconsistent experimental results.

References

Mitigating potential drug interactions with Lorundrostat in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential drug-drug interactions (DDIs) with lorundrostat in pre-clinical and clinical studies.

Troubleshooting Guide: In Vitro DDI Studies

Unexpected results in in vitro drug interaction studies can arise from various factors. This guide provides potential causes and solutions for common issues encountered during the assessment of this compound's DDI potential.

Issue Potential Cause(s) Recommended Solution(s)
High variability in CYP450 inhibition assay results - Instability of this compound or test system components (microsomes, recombinant enzymes).- Inconsistent incubation times or temperatures.- Pipetting errors, especially with serial dilutions.- Contamination of reagents or labware.- Verify the stability of this compound in the assay buffer.- Ensure consistent and accurate timing and temperature control for all incubations.- Use calibrated pipettes and validated dilution schemes.- Use fresh, high-quality reagents and sterile labware.
Inconclusive results in transporter inhibition assays - this compound cytotoxicity at tested concentrations.- Non-specific binding of this compound to assay components.- Low transporter expression or activity in the cell line.- Substrate concentration too high, masking inhibition.- Assess this compound's cytotoxicity in the cell line used and test below the toxic concentration.- Evaluate non-specific binding and consider using protein-free or low-protein assay buffers if appropriate.- Validate transporter expression and activity of the cell line with known substrates and inhibitors.- Use a probe substrate concentration at or below its Km value for the transporter.
Discrepancy between in vitro and in vivo DDI findings - In vitro systems may not fully recapitulate the complexity of in vivo processes.- Contribution of metabolites to the interaction not assessed.- Species differences in drug metabolism and transport.- Complex interactions involving multiple enzymes and transporters.- Consider using more complex in vitro models like primary human hepatocytes.- Investigate the DDI potential of major metabolites of this compound.- Use human-derived in vitro systems to minimize species differences.- Employ physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data and predict clinical DDIs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective inhibitor of aldosterone synthase (cytochrome P450 11B2, or CYP11B2).[1][2] By inhibiting this enzyme, this compound reduces the production of aldosterone, a hormone that plays a key role in regulating blood pressure.[1][2] In vitro studies have shown that this compound is 374-fold more selective for CYP11B2 than for CYP11B1, the enzyme responsible for cortisol synthesis.[1][3]

Q2: What are the known pharmacokinetic properties of this compound?

A first-in-human study in healthy participants provided the following pharmacokinetic parameters for this compound:

  • Time to maximum plasma concentration (tmax): 1-3 hours after oral administration.[1][3]

  • Elimination half-life (t1/2): 10-12 hours.[1][3]

Q3: Which metabolic pathways are likely involved in the clearance of this compound?

While specific data on the metabolic pathways of this compound are not publicly available, it is crucial for researchers to determine the primary routes of its metabolism and excretion. This typically involves in vitro studies using human liver microsomes, hepatocytes, and recombinant CYP enzymes to identify the specific CYP450 isoforms responsible for its metabolism (reaction phenotyping).

Q4: How can I assess the potential for this compound to inhibit major CYP450 enzymes?

A CYP450 inhibition assay should be conducted to evaluate this compound's potential to inhibit the activity of major drug-metabolizing enzymes. This is a critical step in predicting potential DDIs with co-administered drugs that are substrates of these enzymes. A detailed protocol for this assay is provided in the "Experimental Protocols" section.

Q5: What is the likelihood of this compound being a substrate or inhibitor of drug transporters?

The potential for this compound to interact with drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs) should be evaluated as per regulatory guidelines. These interactions can affect the absorption, distribution, and excretion of this compound or co-administered drugs. Protocols for in vitro transporter interaction studies are outlined below.

Q6: Are there any known clinical drug interactions with this compound?

Published clinical trial data for this compound have focused on its efficacy and safety, with adverse events such as hyperkalemia and hyponatremia being reported, which are consistent with its mechanism of action.[4][5][6] Specific clinical drug-drug interaction studies with this compound have not been detailed in the publicly available literature. Therefore, in vitro and potentially in vivo DDI studies are essential to inform clinical use.

Experimental Protocols

CYP450 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major human CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Methodology:

  • Test System: Human liver microsomes or recombinant human CYP450 enzymes.

  • Substrates: Use specific probe substrates for each CYP isoform at a concentration around their Km value.

  • This compound Concentrations: A range of concentrations of this compound (typically in semi-log increments) should be pre-incubated with the test system.

  • Incubation:

    • Pre-incubate this compound with the test system and NADPH-generating system for a defined period.

    • Initiate the reaction by adding the probe substrate.

    • Incubate at 37°C for a time that ensures linear metabolite formation.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Transporter Interaction Studies (Substrate and Inhibition)

Objective: To determine if this compound is a substrate or inhibitor of key uptake and efflux drug transporters.

Methodology for Transporter Inhibition Assay:

  • Test System: Use polarized cell monolayers (e.g., Caco-2 for P-gp and BCRP) or cells overexpressing a specific transporter (e.g., HEK293-OATP1B1).

  • Probe Substrate: Use a known substrate for the transporter of interest at a concentration at or below its Km.

  • This compound Concentrations: A range of concentrations of this compound should be tested.

  • Incubation:

    • Pre-incubate the cells with this compound or a known inhibitor (positive control).

    • Add the probe substrate and incubate for a specified time.

  • Analysis: Measure the intracellular concentration of the probe substrate or its transport across the cell monolayer using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for this compound's inhibition of the transporter.

Methodology for Transporter Substrate Assay:

  • Test System: Similar to the inhibition assay.

  • Test Compound: this compound at one or more concentrations.

  • Incubation:

    • Incubate this compound with the transporter-expressing cells in the presence and absence of a known potent inhibitor of the transporter.

  • Analysis: Measure the transport of this compound.

  • Data Analysis: An efflux ratio (basal-to-apical vs. apical-to-basal transport) significantly greater than 2 in the absence of an inhibitor, and its reduction in the presence of an inhibitor, suggests this compound is a substrate. For uptake transporters, a significantly higher uptake in transporter-expressing cells compared to control cells, which is inhibited by a known inhibitor, indicates it is a substrate.

Visualizations

Aldosterone_Synthesis_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland CYP11B2 Aldosterone Synthase (CYP11B2) Adrenal_Gland->CYP11B2 Aldosterone Aldosterone CYP11B2->Aldosterone This compound This compound This compound->CYP11B2

Caption: Mechanism of action of this compound in the renin-angiotensin-aldosterone system.

DDI_Workflow cluster_0 In Vitro Assessment cluster_1 Risk Assessment & Further Studies Metabolism_Studies Metabolism Studies (Microsomes, Hepatocytes) Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs) Metabolism_Studies->Reaction_Phenotyping PBPK_Modeling PBPK Modeling Reaction_Phenotyping->PBPK_Modeling CYP_Inhibition CYP450 Inhibition Assay CYP_Inhibition->PBPK_Modeling CYP_Induction CYP450 Induction Assay CYP_Induction->PBPK_Modeling Transporter_Studies Transporter Interaction (Substrate & Inhibition) Transporter_Studies->PBPK_Modeling Clinical_DDI_Decision Decision for Clinical DDI Study PBPK_Modeling->Clinical_DDI_Decision Clinical_DDI_Study Clinical DDI Study Clinical_DDI_Decision->Clinical_DDI_Study

Caption: A typical workflow for assessing drug-drug interaction potential.

Logical_Relationship cluster_cyp CYP450 Enzymes cluster_transporter Drug Transporters This compound This compound CYP_Metabolism Metabolism This compound->CYP_Metabolism is metabolized by? CYP_Inhibition Inhibition This compound->CYP_Inhibition inhibits? Transporter_Substrate Substrate This compound->Transporter_Substrate is a substrate of? Transporter_Inhibition Inhibition This compound->Transporter_Inhibition inhibits? Co_administered_Drug Co-administered Drug Co_administered_Drug->CYP_Metabolism Co_administered_Drug->CYP_Inhibition Co_administered_Drug->Transporter_Substrate Co_administered_Drug->Transporter_Inhibition

Caption: Key questions to address for potential drug interactions with this compound.

References

Technical Support Center: Optimizing Preclinical Lorundrostat Studies for Translational Relevance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with lorundrostat, a highly selective aldosterone synthase inhibitor. Our goal is to enhance the translational relevance of your findings by addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2] By inhibiting CYP11B2, this compound reduces circulating levels of aldosterone, a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] Dysregulation of aldosterone is a known contributor to hypertension.[1][2]

Q2: What is the selectivity profile of this compound and why is it important?

This compound exhibits high selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1), with a reported 374-fold selectivity in vitro.[1][2][3][4][5][6] This high selectivity is a critical feature, as off-target inhibition of CYP11B1 can lead to suppression of cortisol production, a potentially serious side effect.[3] The development of earlier, less selective aldosterone synthase inhibitors was hampered by their effects on cortisol levels.[3]

Q3: What are the key pharmacokinetic parameters of this compound from preclinical and early clinical studies?

In a first-in-human study, this compound demonstrated a plasma half-life of 10-12 hours, with peak plasma levels occurring 1-3 hours after administration.[1][2][3] These parameters are important for designing appropriate dosing regimens in preclinical animal models to maintain effective drug exposure.

Troubleshooting Guides

In Vitro Assays

Problem: High variability in IC50 values for CYP11B2 inhibition.

  • Possible Cause 1: Substrate Concentration. The concentration of the substrate (e.g., 11-deoxycorticosterone) can significantly impact the apparent IC50 value.

    • Solution: Ensure you are using a substrate concentration at or near the Michaelis-Menten constant (Km) for the enzyme to obtain an accurate IC50 value. Standardize the substrate concentration across all experiments.

  • Possible Cause 2: Enzyme Activity. The activity of the recombinant CYP11B2 enzyme can vary between batches or with storage conditions.

    • Solution: Always qualify new batches of the enzyme and include a reference inhibitor with a known IC50 in every assay to normalize for variations in enzyme activity.

  • Possible Cause 3: Assay Buffer Components. Components in the assay buffer, such as solvents used to dissolve this compound, may interfere with the enzyme's activity.

    • Solution: Minimize the final concentration of solvents like DMSO in the assay. Run appropriate vehicle controls to assess the effect of the solvent on enzyme activity.

In Vivo Preclinical Studies

Problem: Lack of significant blood pressure reduction in a hypertensive animal model.

  • Possible Cause 1: Inadequate Drug Exposure. The dose of this compound may be too low to achieve and maintain a plasma concentration sufficient to inhibit aldosterone synthase effectively over the dosing interval.

    • Solution: Conduct a pilot pharmacokinetic study in your chosen animal model to determine the dose required to achieve plasma concentrations consistent with those that have shown efficacy in clinical trials. Consider the species-specific metabolism and clearance of the drug.

  • Possible Cause 2: Animal Model Selection. The chosen animal model of hypertension may not be primarily driven by aldosterone dysregulation.

    • Solution: Select an animal model known to be sensitive to aldosterone synthase inhibition, such as the DOCA-salt hypertensive rat or transgenic models of hyperaldosteronism. Spontaneously hypertensive rats (SHR) may show a less robust response if their hypertension is not primarily aldosterone-dependent.

  • Possible Cause 3: Method of Blood Pressure Measurement. The technique used to measure blood pressure can introduce variability and artifacts.

    • Solution: For continuous and accurate blood pressure monitoring, radiotelemetry is considered the gold standard. If using non-invasive methods like tail-cuff plethysmography, ensure proper acclimatization of the animals to the procedure to minimize stress-induced blood pressure fluctuations.[7]

Problem: Unexpected changes in serum electrolytes (hyperkalemia).

  • Possible Cause: On-target pharmacological effect. Inhibition of aldosterone, which promotes potassium excretion, is expected to cause a dose-dependent increase in serum potassium.

    • Solution: This is an anticipated finding. Monitor serum potassium levels closely, especially at higher doses of this compound. The magnitude of this effect is a key translational endpoint. In clinical trials, modest and manageable increases in serum potassium have been observed.[4]

Problem: No significant change in cortisol levels.

  • This is the expected outcome. Due to the high selectivity of this compound for CYP11B2 over CYP11B1, significant changes in basal or stimulated cortisol levels are not anticipated and their absence confirms the drug's safety profile.[1][2]

    • Action: Measure cortisol levels to confirm the selectivity of this compound in your preclinical model. This is a critical piece of data for the translational relevance of your study.

Data Presentation

Table 1: In Vitro Selectivity of this compound

EnzymeIC50 (nM)Selectivity Ratio (CYP11B1/CYP11B2)
CYP11B2 (Aldosterone Synthase) 1.27\multirow{2}{*}{374-fold}
CYP11B1 (Cortisol Synthase) 475

Data from in vitro studies as reported in first-in-human trial publications.[1]

Table 2: Summary of this compound Effects in a First-in-Human Study (Single Ascending Dose)

Dose RangePeak Plasma Concentration (Tmax)Half-life (t1/2)Maximum Plasma Aldosterone Reduction
5 - 800 mg1 - 3 hours10 - 12 hoursUp to 70% (at 400-800 mg)

Data from a first-in-human study in healthy volunteers.[1][2]

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP11B2 and CYP11B1 Inhibition

Objective: To determine the IC50 of this compound for human CYP11B2 and CYP11B1.

Materials:

  • Recombinant human CYP11B2 and CYP11B1 enzymes

  • 11-deoxycorticosterone (CYP11B2 substrate)

  • 11-deoxycortisol (CYP11B1 substrate)

  • This compound

  • Appropriate assay buffer and cofactors

  • LC-MS/MS for detection of aldosterone and cortisol

Methodology:

  • Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, combine the recombinant enzyme, substrate, and cofactors in the assay buffer.

  • Add the diluted this compound or vehicle control to the wells.

  • Incubate the plate at 37°C for a predetermined time.

  • Stop the reaction and extract the steroids.

  • Quantify the production of aldosterone (for CYP11B2) or cortisol (for CYP11B1) using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Evaluation of this compound in a DOCA-Salt Hypertensive Rat Model

Objective: To assess the in vivo efficacy of this compound on blood pressure and relevant biomarkers in a model of mineralocorticoid-induced hypertension.

Animals:

  • Male Sprague-Dawley rats

  • Unilateral nephrectomy

Induction of Hypertension:

  • Perform a unilateral nephrectomy.

  • After a recovery period, implant a deoxycorticosterone acetate (DOCA) pellet subcutaneously.

  • Provide 1% NaCl in the drinking water.

Experimental Groups:

  • Sham-operated control

  • DOCA-salt vehicle control

  • DOCA-salt + this compound (low dose)

  • DOCA-salt + this compound (mid dose)

  • DOCA-salt + this compound (high dose)

Methodology:

  • Measure baseline blood pressure in all animals using radiotelemetry or tail-cuff plethysmography.

  • Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Monitor blood pressure regularly throughout the study.

  • At the end of the study, collect blood samples for measurement of plasma this compound concentration, aldosterone, corticosterone (the equivalent of cortisol in rodents), renin, and electrolytes (sodium and potassium).

  • Collect urine for measurement of aldosterone and electrolyte excretion.

  • Harvest tissues (heart, kidney, aorta) for histological analysis of end-organ damage.

Statistical Analysis:

  • Analyze blood pressure data using repeated measures ANOVA.

  • Compare biomarker and histology data between groups using one-way ANOVA followed by an appropriate post-hoc test.

Mandatory Visualizations

signaling_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Renin->Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE ACE->Angiotensin_I Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates CYP11B2 Aldosterone Synthase (CYP11B2) Adrenal_Gland->CYP11B2 contains Aldosterone Aldosterone CYP11B2->Aldosterone synthesizes Kidney Kidney Aldosterone->Kidney acts on This compound This compound This compound->CYP11B2 inhibits Na_Reabsorption Increased Sodium and Water Reabsorption Kidney->Na_Reabsorption K_Excretion Increased Potassium Excretion Kidney->K_Excretion Blood_Pressure Increased Blood Pressure Na_Reabsorption->Blood_Pressure

Caption: Renin-Angiotensin-Aldosterone System and the mechanism of action of this compound.

experimental_workflow cluster_model_prep Animal Model Preparation cluster_treatment Treatment Phase cluster_endpoint_analysis Endpoint Analysis Unilateral_Nephrectomy Unilateral Nephrectomy Recovery Recovery Period Unilateral_Nephrectomy->Recovery DOCA_Implant DOCA Pellet Implantation Recovery->DOCA_Implant Salt_Water 1% NaCl Drinking Water DOCA_Implant->Salt_Water Baseline_BP Baseline BP Measurement Salt_Water->Baseline_BP Randomization Randomization into Groups Baseline_BP->Randomization Dosing Daily Dosing (Vehicle or this compound) Randomization->Dosing BP_Monitoring Regular BP Monitoring Dosing->BP_Monitoring Blood_Sample Blood Sampling (Biomarkers, PK) BP_Monitoring->Blood_Sample Urine_Sample 24h Urine Collection BP_Monitoring->Urine_Sample Tissue_Harvest Tissue Harvest (Histology) BP_Monitoring->Tissue_Harvest

Caption: Experimental workflow for a DOCA-salt hypertensive rat study.

logical_relationship High_Selectivity High Selectivity for CYP11B2 vs. CYP11B1 Effective_Aldo_Inhibition Effective Aldosterone Inhibition High_Selectivity->Effective_Aldo_Inhibition Minimal_Cortisol_Suppression Minimal Cortisol Suppression High_Selectivity->Minimal_Cortisol_Suppression Reduced_BP Blood Pressure Reduction Effective_Aldo_Inhibition->Reduced_BP Improved_Safety_Profile Improved Safety Profile Minimal_Cortisol_Suppression->Improved_Safety_Profile Translational_Success Increased Likelihood of Translational Success Reduced_BP->Translational_Success Improved_Safety_Profile->Translational_Success

Caption: Key factors for the translational success of this compound.

References

Technical Support Center: Overcoming Challenges in Lorundrostat Delivery for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering Lorundrostat for in vivo research.

Troubleshooting Guides

Formulation and Solubility Issues

Problem: Difficulty dissolving this compound for oral administration.

Background: this compound is an orally administered drug.[1][2][3] However, like many small molecules, it may present solubility challenges in common aqueous vehicles for animal studies. A standard approach for such compounds involves the use of a co-solvent system.

Suggested Solution:

A common vehicle for administering poorly soluble compounds orally to rodents consists of a multi-component system. While specific preclinical formulation data for this compound is not publicly available, a typical formulation for similar compounds involves a combination of a primary solvent, a co-solvent/surfactant, and a carrier solution.

Experimental Protocol: Preparation of a this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.

  • Initial Dissolution: In a sterile microcentrifuge tube, add a small volume of DMSO to the this compound powder. A common starting point is a 10% final concentration of DMSO in the total vehicle volume. Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.

  • Addition of Co-solvent/Surfactant: Add PEG300 to the DMSO-drug mixture. A common concentration is 40% of the total vehicle volume. Vortex until the solution is homogenous.

  • Addition of Emulsifier: Add Tween 80 to the mixture. A typical final concentration is 5% of the total vehicle volume. Vortex thoroughly to ensure proper emulsification.

  • Final Dilution: Bring the solution to the final desired volume with sterile saline or PBS (typically 45% of the total volume). Vortex again to create a uniform suspension.

  • Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the formulation to come to room temperature and vortex to ensure homogeneity.

Quantitative Data Summary: Example Formulation Components

ComponentPercentage of Final VolumePurpose
DMSO10%Primary solvent for initial dissolution
PEG30040%Co-solvent to improve solubility
Tween 805%Surfactant to create a stable emulsion
Saline/PBS45%Aqueous carrier

Troubleshooting Tips:

  • Precipitation upon adding aqueous solution: If the drug precipitates out of solution when saline or PBS is added, try increasing the proportion of PEG300 or Tween 80. Alternatively, prepare a more concentrated stock in DMSO and use a smaller volume for the final formulation.

  • Viscosity issues: If the formulation is too viscous for easy administration via gavage, you can try slightly decreasing the percentage of PEG300.

  • Animal tolerance: Monitor animals for any signs of distress after administration. If adverse effects are observed, consider reducing the concentration of DMSO or Tween 80 in the vehicle, as these can sometimes cause gastrointestinal irritation.

Dosing and Administration Challenges

Problem: Inconsistent or unexpected results after oral administration.

Background: The method of oral administration can significantly impact drug absorption and, consequently, experimental outcomes. Oral gavage is a common technique for precise dosing in rodents, but it can be stressful for the animals, potentially affecting physiological parameters.

Experimental Protocol: Oral Gavage Administration in Rats

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (stainless steel or flexible plastic)

  • Syringe

  • Animal scale

Procedure:

  • Animal Handling: Accustom the animals to handling for several days before the experiment to minimize stress.

  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered based on the target dose in mg/kg.

  • Restraint: Gently but firmly restrain the rat to prevent movement. The head and neck should be held in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is in the correct position (the tip should be in the stomach), slowly administer the formulation.

  • Post-Administration Monitoring: Observe the animal for a short period after administration to ensure there are no signs of respiratory distress or regurgitation.

Troubleshooting Tips:

  • Regurgitation of the dose: This may indicate that the volume administered was too large or that the formulation is irritating. Consider reducing the dosing volume by preparing a more concentrated formulation or dividing the dose into two smaller administrations.

  • Signs of stress (e.g., vocalization, struggling): Ensure that handlers are well-trained in proper restraint and gavage techniques. Consider alternative, less stressful methods of oral administration if the stress response is a concern for the experimental model.

  • Variability in results: Ensure consistent timing of dosing and feeding schedules, as food can affect the absorption of some drugs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective inhibitor of the enzyme aldosterone synthase (also known as CYP11B2).[1][2][4] This enzyme is responsible for the final steps in the synthesis of aldosterone.[5] By inhibiting this enzyme, this compound reduces the levels of aldosterone in the body.[1][2]

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE AdrenalGland Adrenal Gland (Zona Glomerulosa) AngiotensinII->AdrenalGland Stimulates AldoSynthase Aldosterone Synthase (CYP11B2) Aldosterone Aldosterone AldoSynthase->Aldosterone Catalyzes synthesis of This compound This compound This compound->AldoSynthase Inhibits Kidney Kidney Aldosterone->Kidney Acts on Effects Sodium & Water Retention Potassium Excretion Increased Blood Pressure Kidney->Effects

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Q2: What are the expected physiological effects of this compound administration in animal models?

A2: Based on its mechanism of action and clinical trial data in humans, administration of this compound in animal models is expected to:

  • Decrease plasma and urinary aldosterone levels. [6]

  • Increase plasma renin activity as a compensatory response to lower aldosterone.

  • Potentially lead to a modest increase in serum potassium levels (hyperkalemia). [1]

  • Potentially cause a slight decrease in serum sodium levels (hyponatremia).

  • In models of hypertension, it is expected to lower blood pressure .

Q3: Are there any known off-target effects to be aware of?

A3: this compound is reported to be highly selective for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1), with a 374-fold selectivity in vitro.[1][3][4] This high selectivity is intended to minimize effects on cortisol production, which has been a challenge with earlier, less selective aldosterone synthase inhibitors.[5] However, it is always prudent to monitor for any unexpected physiological or behavioral changes in the study animals.

Q4: What is the recommended dose of this compound for in vivo research?

A4: Specific, publicly available, validated dosing information for this compound in preclinical research models is limited. In human clinical trials, once-daily doses of 50 mg and 100 mg have been shown to be effective in reducing blood pressure.[7][8] For another aldosterone synthase inhibitor, FAD 286 A, doses of 10 and 30 mg/kg were used in spontaneously hypertensive rats.[6]

Researchers should perform a dose-response study to determine the optimal dose for their specific animal model and experimental endpoint. It is advisable to start with a lower dose and titrate upwards while monitoring for both efficacy and any potential adverse effects.

Logical Workflow for a Dose-Finding Study

DoseFindingWorkflow Start Start: Select Animal Model GroupAssignment Assign Animals to Groups (Vehicle, Low, Mid, High Dose) Start->GroupAssignment Dosing Administer this compound or Vehicle (e.g., daily oral gavage for 1-4 weeks) GroupAssignment->Dosing Monitoring Monitor for Adverse Effects (Weight loss, behavior changes) Dosing->Monitoring Efficacy Measure Efficacy Endpoints (Blood pressure, plasma aldosterone) Dosing->Efficacy DataAnalysis Analyze Data (Dose-response relationship) Monitoring->DataAnalysis Efficacy->DataAnalysis OptimalDose Determine Optimal Dose (Maximal efficacy with minimal side effects) DataAnalysis->OptimalDose

Caption: A logical workflow for determining the optimal dose of this compound in a new in vivo model.

Q5: How can I monitor the efficacy of this compound in my study?

A5: Efficacy can be monitored through various pharmacodynamic and physiological endpoints:

  • Biochemical analysis: Measure plasma or urinary aldosterone concentrations. A significant reduction would indicate target engagement. Commercial ELISA kits are available for this purpose.

  • Blood pressure measurement: In hypertension models, use tail-cuff plethysmography or radiotelemetry to monitor systolic and diastolic blood pressure.

  • Electrolyte monitoring: Measure serum potassium and sodium levels to assess the physiological impact of aldosterone inhibition.

  • Histopathology: At the end of the study, assess target organs (e.g., heart, kidneys) for changes related to the disease model and the effects of the treatment.

Experimental Workflow: Efficacy Assessment in a Hypertension Model

EfficacyWorkflow InduceHTN Induce Hypertension in Rodents (e.g., Angiotensin II infusion, high-salt diet) Baseline Establish Baseline Measurements (Blood pressure, plasma aldosterone, electrolytes) InduceHTN->Baseline Treatment Initiate Treatment (Vehicle vs. This compound) Baseline->Treatment WeeklyMonitoring Weekly Monitoring (Blood pressure, body weight) Treatment->WeeklyMonitoring MidpointSampling Mid-study Blood Sampling (Aldosterone, electrolytes) WeeklyMonitoring->MidpointSampling Endpoint Endpoint Measurements (Final blood pressure, blood sampling, tissue collection for histology) MidpointSampling->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis

Caption: A general experimental workflow for assessing the efficacy of this compound in a rodent model of hypertension.

References

Validation & Comparative

Comparative efficacy of Lorundrostat and baxdrostat in hypertension models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorundrostat and baxdrostat are novel, selective aldosterone synthase inhibitors (ASIs) representing a promising new class of therapeutics for the management of uncontrolled and resistant hypertension. By directly targeting the synthesis of aldosterone, a key hormone in the regulation of blood pressure, these agents offer a distinct mechanism of action compared to existing antihypertensive drugs. This guide provides a comparative overview of the efficacy of this compound and baxdrostat based on available clinical trial data. It is important to note that direct head-to-head preclinical studies in animal models of hypertension are not extensively available in the public domain; therefore, this comparison primarily relies on data from human clinical trials.

Mechanism of Action: Aldosterone Synthase Inhibition

Both this compound and baxdrostat exert their antihypertensive effects by inhibiting aldosterone synthase (encoded by the CYP11B2 gene), the enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal glands. This leads to reduced aldosterone levels, which in turn decreases sodium and water retention, ultimately lowering blood pressure. A critical aspect of their development is high selectivity for aldosterone synthase over 11β-hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for cortisol synthesis, to avoid off-target effects like adrenal insufficiency.

  • This compound has demonstrated a high selectivity for aldosterone synthase over 11β-hydroxylase, with a reported selectivity ratio of 374:1 in vitro.[1][2][3][4][5]

  • Baxdrostat also shows high selectivity, with a reported selectivity ratio of 100:1 for aldosterone synthase over 11β-hydroxylase in preclinical studies.[6]

Below is a diagram illustrating the signaling pathway targeted by these inhibitors.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibitors Inhibition cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Adrenal_Gland->Aldosterone_Synthase Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone Synthesis Kidney Kidney Aldosterone->Kidney This compound This compound This compound->Aldosterone_Synthase Baxdrostat Baxdrostat Baxdrostat->Aldosterone_Synthase Na_H2O_Retention Na+ & H2O Retention Kidney->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Na_H2O_Retention->Blood_Pressure

Mechanism of action of aldosterone synthase inhibitors.

Comparative Efficacy from Clinical Trials

The following tables summarize the key efficacy data from major clinical trials for this compound and baxdrostat in patients with uncontrolled or resistant hypertension.

This compound: Clinical Trial Data
Trial NamePhasePatient PopulationDosesTreatment DurationPrimary EndpointPlacebo-Adjusted Systolic Blood Pressure Reduction
Target-HTN 2Uncontrolled Hypertension (with suppressed plasma renin activity in Cohort 1)50 mg QD, 100 mg QD8 weeksChange in automated office systolic blood pressure (AOBP)-9.6 mmHg (50 mg QD)[7], -7.8 mmHg (100 mg QD)[7]
ADVANCE-HTN 2bUncontrolled and Treatment-Resistant Hypertension50 mg QD, 50-100 mg QD12 weeksChange in 24-hour ambulatory systolic blood pressure (SBP)-7.9 mmHg (50 mg QD)[8][9], -6.5 mmHg (50-100 mg QD)[8]
Baxdrostat: Clinical Trial Data
Trial NamePhasePatient PopulationDosesTreatment DurationPrimary EndpointPlacebo-Adjusted Systolic Blood Pressure Reduction
BrigHTN 2Treatment-Resistant Hypertension0.5 mg, 1 mg, 2 mg QD12 weeksChange in seated systolic blood pressure (SBP)-8.1 mmHg (1 mg) , -11.0 mmHg (2 mg)
BaxHTN 3Uncontrolled and Resistant Hypertension1 mg, 2 mg QD12 weeksChange in seated systolic blood pressure (SBP)-8.7 mmHg (1 mg)[10], -9.8 mmHg (2 mg)[10][11]

Experimental Protocols: Clinical Trial Designs

Below are the generalized experimental protocols for the key clinical trials cited.

This compound: Target-HTN Trial Protocol
  • Study Design: A multicenter, prospective, randomized, placebo-controlled, dose-ranging clinical trial.[12][13]

  • Patient Population: Adults (>18 years) with uncontrolled hypertension (systolic AOBP ≥130 mmHg) on 2 or more antihypertensive medications.[14] Cohort 1 included patients with suppressed plasma renin activity (PRA ≤1.0 ng/mL/h) and elevated plasma aldosterone (≥1.0 ng/dL).[7] Cohort 2 included patients with PRA >1.0 ng/mL/h.[14]

  • Intervention: Patients were randomized to receive placebo or one of five this compound doses (12.5 mg, 50 mg, or 100 mg once daily, or 12.5 mg or 25 mg twice daily) for 8 weeks.[7][12]

  • Primary Endpoint: Change in automated office systolic blood pressure from baseline to week 8.[7]

This compound: ADVANCE-HTN Trial Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial.[8][9][15]

  • Patient Population: Adults with uncontrolled or treatment-resistant hypertension on a standardized regimen of two to three antihypertensive medications.[9]

  • Intervention: After a 3-week run-in on a standardized antihypertensive regimen, eligible patients were randomized (1:1:1) to placebo, this compound 50 mg once daily, or this compound 50 mg once daily with a possible titration to 100 mg at week 4. The treatment duration was 12 weeks.[15][16]

  • Primary Endpoint: Change in 24-hour ambulatory systolic blood pressure from baseline to week 12.[8][16]

Baxdrostat: BrigHTN Trial Protocol
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study.[17]

  • Patient Population: Patients with treatment-resistant hypertension (blood pressure ≥130/80 mmHg) on stable doses of at least three antihypertensive agents, including a diuretic.[18][19]

  • Intervention: Patients were randomized to receive baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo once daily for 12 weeks.[18][19]

  • Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[18]

Baxdrostat: BaxHTN Trial Protocol
  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[20][21]

  • Patient Population: Adults (≥18 years) with uncontrolled hypertension (on 2 antihypertensive agents, including a diuretic) or resistant hypertension (on ≥3 antihypertensive agents, including a diuretic) with a mean seated systolic blood pressure ≥140 mmHg and <170 mmHg.[11][20]

  • Intervention: Following a placebo run-in period, patients were randomized (1:1:1) to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily for 12 weeks.[11][21]

  • Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[11][21]

The following diagram illustrates a generalized workflow for these clinical trials.

Screening Screening of Patients (Based on BP and current medications) Run_in Placebo or Standardized Antihypertensive Regimen Run-in Screening->Run_in Randomization Randomization Run_in->Randomization Treatment_A Treatment Group A (e.g., this compound/Baxdrostat Dose 1) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., this compound/Baxdrostat Dose 2) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_up Follow-up Period (e.g., 8-12 weeks) Treatment_A->Follow_up Treatment_B->Follow_up Placebo->Follow_up Endpoint_Assessment Primary Endpoint Assessment (Change in Blood Pressure) Follow_up->Endpoint_Assessment Data_Analysis Data Analysis and Comparison to Placebo Endpoint_Assessment->Data_Analysis

Generalized clinical trial workflow.

Summary and Conclusion

Both this compound and baxdrostat have demonstrated clinically meaningful reductions in blood pressure in patients with uncontrolled and resistant hypertension. Their high selectivity for aldosterone synthase minimizes the risk of cortisol-related adverse effects, a significant advancement over earlier-generation aldosterone synthase inhibitors.

Based on the available clinical trial data, both agents appear to be effective. The choice between them in a clinical setting may ultimately depend on factors such as long-term safety data, head-to-head comparative trials, and specific patient profiles. For the research and development community, the promising results of these agents underscore the therapeutic potential of targeting aldosterone synthesis in hypertension and potentially other aldosterone-mediated diseases. Further studies, including direct comparative trials, will be crucial to fully delineate the relative efficacy and safety profiles of this compound and baxdrostat.

References

Validating Lorundrostat's In Vivo Selectivity for Aldosterone Synthase (CYP11B2) over Cortisol Synthase (CYP11B1)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of selective aldosterone synthase inhibitors (ASIs) represents a significant advancement in the treatment of hypertension and other conditions driven by dysregulated aldosterone. A key challenge in this field is achieving high selectivity for aldosterone synthase (CYP11B2) over the highly homologous 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis. Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect. This guide provides a comparative analysis of lorundrostat's in vivo selectivity against CYP11B1, with a focus on supporting experimental data and methodologies.

Comparative Selectivity of Aldosterone Synthase Inhibitors

This compound has demonstrated high selectivity for CYP11B2 over CYP11B1 in preclinical studies. This high selectivity is a critical attribute that distinguishes it from some earlier-generation ASIs. The following table summarizes the in vitro and in vivo selectivity profiles of this compound and other notable ASIs.

Aldosterone Synthase InhibitorIn Vitro Selectivity (CYP11B2 vs. CYP11B1)In Vivo Effects on AldosteroneIn Vivo Effects on CortisolKey Clinical Findings
This compound 374-fold[1]Significant reduction in plasma aldosterone concentration (approximately 70%)[2][3][4]No instances of cortisol insufficiency reported in clinical trials[1][5][6][7][8]Statistically significant reduction in blood pressure in patients with uncontrolled hypertension[1][5][7]
Baxdrostat >100-fold[9]Dose-dependent reduction in plasma aldosterone (approximately 51% to 73%)[9][10][11]No meaningful impact on plasma cortisol levels, even under ACTH stimulation[9][10][11][12]Significantly lowered blood pressure in patients with resistant hypertension[9]
Osilodrostat (LCI699) Less selective; potent inhibitor of both CYP11B1 and CYP11B2[2][4][13][14][15]Reduces aldosterone synthesisPotent inhibitor of cortisol synthesis, leading to its use in Cushing's disease[2][13][14][15]Effective in controlling hypercortisolism; risk of adrenal insufficiency[4][14]

In Vivo Validation of CYP11B1 Selectivity: Experimental Protocols

The primary method for assessing the in vivo selectivity of an ASI for CYP11B2 over CYP11B1 is to measure its effect on cortisol production, both under basal conditions and in response to stimulation. The Adrenocorticotropic Hormone (ACTH) stimulation test, also known as the cosyntropin stimulation test, is the gold standard for this evaluation.

ACTH (Cosyntropin) Stimulation Test Protocol

Objective: To assess the functional integrity of the hypothalamic-pituitary-adrenal (HPA) axis and determine if an investigational drug inhibits cortisol synthesis by CYP11B1.

Materials:

  • Cosyntropin for injection (synthetic ACTH)

  • Sterile saline for injection

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Equipment for cortisol analysis (e.g., immunoassay analyzer or liquid chromatography-mass spectrometry)

Procedure:

  • Baseline Blood Sample: A blood sample is collected from the subject to measure the baseline serum cortisol level. This is typically done in the morning.

  • Cosyntropin Administration: A standardized dose of cosyntropin (typically 0.25 mg) is administered either intramuscularly (IM) or intravenously (IV).

  • Post-Stimulation Blood Samples: Blood samples are collected at specific time points after cosyntropin administration, commonly at 30 and 60 minutes.

  • Sample Processing: The collected blood samples are allowed to clot, and then centrifuged to separate the serum.

  • Cortisol Analysis: The serum from all collected samples (baseline and post-stimulation) is analyzed to determine the cortisol concentration.

Interpretation of Results:

  • Normal Response: A significant increase in serum cortisol levels above the baseline is expected after ACTH stimulation. A post-stimulation cortisol level of 18 to 20 mcg/dL or a rise of at least 7 mcg/dL from baseline is generally considered a normal response, indicating that CYP11B1 activity is not significantly inhibited.

  • Blunted Response: A suboptimal increase in cortisol levels suggests adrenal insufficiency, which, in the context of an ASI clinical trial, would indicate inhibition of CYP11B1.

In the clinical trials for this compound, participants' morning serum cortisol levels were monitored, and no instances of cortisol insufficiency were reported, providing strong evidence for its in vivo selectivity.

Visualizing the Mechanism and Evaluation Workflow

To better understand the biological pathway and the experimental process for validating selectivity, the following diagrams are provided.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cortisol Cortisol Synthesis Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone AngiotensinII->Aldosterone Renin Renin ACE ACE CYP11B2 Aldosterone Synthase (CYP11B2) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 11β-Hydroxylase (CYP11B1) This compound This compound This compound->CYP11B2 Inhibits This compound->CYP11B1 Highly Selective (Minimal Inhibition)

Mechanism of Action of this compound.

cluster_workflow In Vivo Selectivity Validation Workflow start Patient Enrollment (Uncontrolled Hypertension) rand Randomization start->rand placebo Placebo Group rand->placebo lorun This compound Group rand->lorun treat Treatment Period placebo->treat lorun->treat cortisol_base Baseline Cortisol Measurement treat->cortisol_base Pre- and Post-Treatment acth ACTH Stimulation Test treat->acth Post-Treatment data Data Analysis cortisol_base->data cortisol_stim Post-Stimulation Cortisol Measurement acth->cortisol_stim cortisol_stim->data end Conclusion on In Vivo Selectivity data->end

Clinical Trial Workflow for Assessing In Vivo Selectivity.

References

Cross-validation of Lorundrostat's effects in different hypertensive models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lorundrostat, a novel aldosterone synthase inhibitor, with other key hypertensive treatments. The analysis is based on available preclinical and clinical data, offering a resource for researchers and professionals in cardiovascular drug development.

Executive Summary

Hypertension remains a leading cause of cardiovascular disease worldwide. While numerous therapeutic options exist, a significant portion of patients have uncontrolled or resistant hypertension, highlighting the need for novel treatment strategies. This compound emerges as a promising agent, targeting the production of aldosterone, a key hormone in blood pressure regulation. This guide cross-validates the effects of this compound in various hypertensive models and compares its performance against established and emerging alternatives, including the mineralocorticoid receptor antagonist Spironolactone and the aldosterone synthase inhibitor Baxdrostat.

Mechanism of Action: Targeting Aldosterone Synthesis

This compound is a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1] By blocking this enzyme, this compound directly reduces aldosterone levels, leading to decreased sodium and water retention, and consequently, lower blood pressure.[2] This mechanism differs from mineralocorticoid receptor antagonists (MRAs) like Spironolactone, which block the action of aldosterone at its receptor.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Intervention Points

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen:e->AngiotensinI:w Renin AngiotensinII Angiotensin II AngiotensinI:e->AngiotensinII:w ACE AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex Stimulates Aldosterone Aldosterone AdrenalCortex:s->Aldosterone:n Aldosterone Synthase Kidney Kidney Aldosterone->Kidney Acts on BloodPressure Increased Blood Pressure Kidney->BloodPressure Na+ & H2O Retention Renin Renin ACE ACE AldoSynthase Aldosterone Synthase (CYP11B2) MR Mineralocorticoid Receptor This compound This compound / Baxdrostat (Inhibition) This compound->Aldosterone Inhibits Spironolactone Spironolactone (Antagonism) Spironolactone->Kidney Blocks MR

Caption: RAAS pathway and points of therapeutic intervention.

Comparative Efficacy in Hypertensive Models

Direct head-to-head preclinical studies comparing this compound with its alternatives in various animal models of hypertension are not extensively available in the public domain. However, by cross-referencing data from clinical trials and separate preclinical studies, we can construct a comparative overview.

Clinical Trial Data Summary

The following tables summarize the blood pressure-lowering effects of this compound, Baxdrostat, and Spironolactone from key clinical trials in patients with uncontrolled or resistant hypertension.

Table 1: this compound Clinical Trial Efficacy Data

Trial NamePatient PopulationDosePlacebo-Adjusted Systolic Blood Pressure ReductionReference
Target-HTN Uncontrolled/Resistant Hypertension50 mg once daily-9.6 mmHg[3]
100 mg once daily-7.8 mmHg[3]
Advance-HTN Uncontrolled/Resistant Hypertension50 mg once daily-7.9 mmHg (24-hr ambulatory)[4]
50-100 mg once daily-6.5 mmHg (24-hr ambulatory)[4]
Launch-HTN Uncontrolled/Resistant Hypertension50 mg once daily-9.1 mmHg[5]

Table 2: Baxdrostat Clinical Trial Efficacy Data

Trial NamePatient PopulationDosePlacebo-Adjusted Systolic Blood Pressure ReductionReference
BrigHTN Treatment-Resistant Hypertension0.5 mg once daily-2.7 mmHg[6]
1 mg once daily-8.1 mmHg[6]
2 mg once daily-11.0 mmHg[6]
BaxHTN Hard-to-control Hypertension1 mg once daily-8.7 mmHg[7]
2 mg once daily-9.8 mmHg[7]

Table 3: Spironolactone Clinical Trial Efficacy Data (for context)

Trial NamePatient PopulationDosePlacebo-Adjusted Systolic Blood Pressure ReductionReference
PATHWAY-2 Treatment-Resistant Hypertension25-50 mg once daily-8.70 mmHg (vs. Doxazosin)[6]
Preclinical Data in Animal Models

While direct comparative preclinical studies for this compound are limited, studies on Spironolactone in various rat models of hypertension provide valuable context.

Spontaneously Hypertensive Rat (SHR) Model:

  • Spironolactone: In young SHRs, transient treatment with spironolactone (1 mg/kg/day) led to a prolonged reduction in blood pressure.[8] However, another study showed that spironolactone produced only a slight but significant reduction in blood pressure in SHRs.[9] In adult SHRs subjected to a high-salt diet, spironolactone (80 mg/kg/day) did not significantly alter blood pressure but did ameliorate salt-induced cardiac dysfunction and hypertrophy.[10][11]

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model:

  • Spironolactone: In DOCA-salt rats, spironolactone treatment has been shown to prevent the activation of T helper 17 cells and reduce cardiac and renal damage.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for common hypertensive animal models used in drug development.

Experimental Workflow for Antihypertensive Drug Testing in Animal Models

Experimental_Workflow AnimalModel Selection of Hypertensive Animal Model (e.g., SHR, DOCA-salt) Acclimatization Acclimatization Period AnimalModel->Acclimatization Baseline Baseline Blood Pressure Measurement Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Drug Administration (this compound, Alternative, Vehicle) Randomization->Treatment Monitoring Continuous Blood Pressure Monitoring (e.g., Telemetry) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Organ Damage Assessment) Monitoring->Endpoint DataAnalysis Data Analysis and Statistical Comparison Endpoint->DataAnalysis

References

A Comparative Analysis of the Safety Profiles of Lorundrostat and Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the novel aldosterone synthase inhibitor, lorundrostat, and the established class of mineralocorticoid receptor antagonists (MRAs), including spironolactone, eplerenone, and finerenone. The information presented is supported by data from clinical trials to aid in the informed evaluation of these therapeutic agents.

Executive Summary

Hypertension and related cardiovascular and renal diseases are significant global health challenges. Both this compound and mineralocorticoid receptor antagonists (MRAs) target the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and electrolyte balance. However, their distinct mechanisms of action result in different safety and tolerability profiles. This compound, a highly selective aldosterone synthase inhibitor, aims to reduce the production of aldosterone, thereby mitigating its downstream effects.[1][2] In contrast, MRAs competitively block the mineralocorticoid receptor, preventing aldosterone from binding and exerting its physiological effects.[3] This guide delves into the comparative safety of these two classes of drugs, with a focus on key adverse events observed in clinical trials.

Data Presentation: Adverse Event Profile Comparison

The following tables summarize the incidence of key adverse events associated with this compound and various MRAs based on data from placebo-controlled clinical trials.

Table 1: Incidence of Hyperkalemia (Elevated Serum Potassium)

DrugTrial/StudyPatient PopulationDose(s)Incidence in Treatment GroupIncidence in Placebo Group
This compound Launch-HTN[4]Uncontrolled/Resistant Hypertension50 mg QD1.1% (≥6.0 mmol/L)-
Launch-HTN[4]Uncontrolled/Resistant Hypertension50-100 mg QD1.5% (≥6.0 mmol/L)-
Advance-HTN[4]Uncontrolled/Resistant Hypertension50 mg QD5.3% (≥6.0 mmol/L)-
Advance-HTN[4]Uncontrolled/Resistant Hypertension50-100 mg QD7.4% (≥6.0 mmol/L)-
Explore-CKD[5]CKD with Hypertension25 mg QD5% (confirmed hyperkalemia)0%
Spironolactone RALES[6]Severe Heart FailureMean 26 mg QD14.5% (>5.5 mEq/L)4.2%
Eplerenone EMPHASIS-HF[7]Systolic Heart FailureUp to 50 mg QD11% (>5.5 mmol/L)6.8%
EPHESUS[8]Post-Myocardial Infarction Heart Failure with Hx-HTN-5.9% (severe hyperkalemia)4.2%
Finerenone FIDELIO-DKD[9][10]Diabetic Kidney Disease10 or 20 mg QD21.4% (>5.5 mmol/L)9.2%
FIDELIO-DKD[9][10]Diabetic Kidney Disease10 or 20 mg QD4.5% (>6.0 mmol/L)1.4%
FIGARO-DKD[11]Diabetic Kidney Disease10 or 20 mg QD10.8%-

Table 2: Incidence of Hyponatremia (Low Serum Sodium)

DrugTrial/StudyPatient PopulationDose(s)Incidence in Treatment GroupIncidence in Placebo Group
This compound Systematic Review[12]Uncontrolled HypertensionVariousIncreased risk (OR: 2.16)-
Launch-HTN[13]Uncontrolled/Resistant Hypertension50 mg QDDiscontinuation in 0.37%-
Launch-HTN[13]Uncontrolled/Resistant Hypertension50-100 mg QDDiscontinuation in 0.37%-
Finerenone Pooled: FIDELIO-DKD & FIGARO-DKD[14]CKD with T2D10 or 20 mg QD1.3%0.7%
FINEARTS-HF[14]Heart Failure with LVEF ≥40%10 or 20 mg QD1.9%0.9%

Table 3: Incidence of Gynecomastia (Enlargement of Male Breast Tissue)

DrugTrial/StudyPatient PopulationDose(s)Incidence in Treatment GroupIncidence in Placebo Group
Spironolactone RALES[15]Heart Failure-10%1%
General Use[2]->150 mg/dayUp to 52%-
Eplerenone General Use[1][16]--<1%-
EPHESUS[17]Post-Myocardial Infarction Heart Failure-0.5%0.6%
Finerenone General Use[18][19]--Not reported/No effect-

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of safety data. Below are summaries of the study designs for the pivotal this compound trials.

Target-HTN Phase 2 Trial [20][21][22]

  • Objective: To assess the safety, efficacy, and dose-response of this compound in adults with uncontrolled hypertension.

  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging, multicenter trial conducted in the United States.[23]

  • Participants: 200 adults with uncontrolled hypertension taking two or more antihypertensive medications. The trial included a cohort with suppressed plasma renin activity and another with unsuppressed plasma renin activity.[20]

  • Intervention: Participants were randomized to receive placebo or one of five this compound dosages (12.5 mg, 50 mg, or 100 mg once daily, or 12.5 mg or 25 mg twice daily) for 8 weeks.[22]

  • Key Safety Assessments: Monitoring of adverse events, with a special interest in hyperkalemia, hypotension, and adrenal insufficiency. Regular monitoring of serum potassium and creatinine levels.

Launch-HTN Phase 3 Trial [3][13][24][25]

  • Objective: To evaluate the efficacy and safety of this compound for lowering blood pressure in adults with uncontrolled or treatment-resistant hypertension.[13]

  • Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 trial.[25]

  • Participants: 1,083 eligible adults who failed to achieve their blood pressure goal despite being on two to five antihypertensive medications.[3][24]

  • Intervention: Participants were randomized to one of three arms: placebo, this compound 50 mg once daily, or this compound 50 mg once daily with a possible titration to 100 mg once daily at week six.[25]

  • Key Safety Assessments: Monitoring of treatment-emergent adverse events, with a focus on hyperkalemia, hyponatremia, and reduction in kidney function leading to dose modification or discontinuation.[13]

Advance-HTN Phase 2 Trial [4][26][27]

  • Objective: To assess the efficacy and safety of this compound as an add-on therapy for adults with uncontrolled or resistant hypertension on an optimized background treatment.

  • Study Design: A randomized, double-blind, placebo-controlled Phase 2 pivotal trial.[26]

  • Participants: Adults with confirmed uncontrolled or resistant hypertension on a standardized background treatment of two or three antihypertensive medications.[26]

  • Intervention: Participants received this compound (50 mg or 50-100 mg) or placebo once daily for 12 weeks.

  • Key Safety Assessments: Monitoring of adverse events, including serum potassium, sodium, and estimated glomerular filtration rate (eGFR).[26] A per-protocol procedure for validating suspected factitious hyperkalemia was in place.[26]

Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by this compound and MRAs, and a generalized workflow for a clinical trial assessing these agents.

Signaling_Pathways cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Target_Cell Target Cell (e.g., Kidney) cluster_Interventions Pharmacological Interventions Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Stimulates Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone Produces MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Gene_Transcription Gene Transcription MR->Gene_Transcription Activates Sodium_Water_Retention Sodium & Water Retention Gene_Transcription->Sodium_Water_Retention Potassium_Excretion Potassium Excretion Gene_Transcription->Potassium_Excretion Blood_Pressure_Increase Increased Blood Pressure Sodium_Water_Retention->Blood_Pressure_Increase This compound This compound This compound->Aldosterone_Synthase Inhibits MRAs MRAs (Spironolactone, Eplerenone, Finerenone) MRAs->MR Blocks

Caption: Mechanism of action of this compound vs. MRAs in the RAAS pathway.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (BP, Serum K+, eGFR) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (this compound or MRA) Randomization->Treatment_A Treatment_B Placebo Group Randomization->Treatment_B Follow_up Follow-up Visits (Adverse Event Monitoring, Lab Tests) Treatment_A->Follow_up Treatment_B->Follow_up Endpoint Primary & Secondary Endpoint Assessment Follow_up->Endpoint Data_Analysis Data Analysis (Safety & Efficacy) Endpoint->Data_Analysis

Caption: Generalized workflow for a randomized controlled clinical trial.

References

Lorundrostat vs. PATHWAY-2: A Comparative Analysis of Blood Pressure Reduction in Resistant Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the blood pressure-lowering effects of the novel aldosterone synthase inhibitor, lorundrostat, with the landmark PATHWAY-2 trial results. The PATHWAY-2 trial established spironolactone as a highly effective fourth-line agent for resistant hypertension.[1] this compound, by selectively inhibiting the enzyme responsible for aldosterone production, offers a targeted approach to managing hypertension, particularly in patients with elevated aldosterone levels.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data and experimental methodologies.

Quantitative Data Summary

The following table summarizes the key blood pressure-lowering data from this compound's clinical trials and the PATHWAY-2 trial, providing a clear comparison of their efficacy.

Drug/RegimenTrialPatient PopulationBaseline BP (mmHg)Absolute SBP Reduction (mmHg)Placebo-Adjusted SBP Reduction (mmHg)
This compound
50 mgLaunch-HTN (Phase 3)Uncontrolled/Resistant HTN (on 2-5 meds)Not Specified-19.0 (at 12 weeks)-11.7 (at 12 weeks)[4]
50 mgAdvance-HTN (Phase 2)Uncontrolled/Resistant HTN (on 2-3 meds)~141/87 (24h ABPM)[5]-15.4 (at 12 weeks)[6][7][8]-7.9 (at 12 weeks)[4][6][7][8]
50-100 mgAdvance-HTN (Phase 2)Uncontrolled/Resistant HTN (on 2-3 meds)~141/87 (24h ABPM)[5]-13.9 (at 12 weeks)[6][7]-6.5 (at 12 weeks)[6][7]
50 mgTarget-HTN (Phase 2)Uncontrolled HTN (on ≥2 meds)Not Specified-13.2-9.6[9]
100 mgTarget-HTN (Phase 2)Uncontrolled HTN (on ≥2 meds)Not Specified-14.1-7.8[9]
25 mgExplore-CKD (Phase 2)Hypertension with CKDNot Specified-9.3-7.5[10]
PATHWAY-2
Spironolactone 25-50 mgPATHWAY-2Resistant HTN (on 3 meds)148/84 (Home BP)[11]-12.8 (Home SBP)[11]-8.7 (Home SBP)[11]
Doxazosin 4-8 mgPATHWAY-2Resistant HTN (on 3 meds)148/84 (Home BP)[11]-8.7 (Home SBP)[11]-4.6 (vs Spironolactone)
Bisoprolol 5-10 mgPATHWAY-2Resistant HTN (on 3 meds)148/84 (Home BP)[11]-8.3 (Home SBP)[11]-4.48 (vs Spironolactone)[11]
Amiloride 10 mgPATHWAY-2 (Substudy)Resistant HTN (on 3 meds)Not Specified-20.4 (Clinic SBP)[12]Not Applicable

Experimental Protocols

This compound Clinical Trials

This compound has been evaluated in a series of clinical trials to establish its efficacy and safety profile in patients with uncontrolled or resistant hypertension.

  • Mechanism of Action: this compound is a highly selective aldosterone synthase inhibitor.[3][13] It works by blocking the production of aldosterone, a hormone that can contribute to high blood pressure by causing the body to retain sodium and water.[3][14] This targeted mechanism is designed to reduce blood pressure with potentially fewer side effects compared to non-selective mineralocorticoid receptor antagonists.[3][15]

  • Trial Designs (General Overview):

    • Phase 2 (Target-HTN, Advance-HTN, Explore-CKD): These trials were randomized, double-blind, and placebo-controlled, designed to assess the dose-response, efficacy, and safety of this compound as an add-on therapy.[9][14][16] For instance, the Advance-HTN trial enrolled patients with uncontrolled hypertension on a background of two to five medications.[5][17] Participants underwent a run-in period to standardize their background antihypertensive regimen before being randomized to receive this compound or a placebo.[17]

    • Phase 3 (Launch-HTN): This pivotal trial was a global, randomized, double-blind, placebo-controlled study.[4][18] It enrolled adults whose blood pressure was not controlled despite being on two to five antihypertensive medications, reflecting a real-world clinical setting.[4][19]

  • Key Endpoints: The primary endpoint in these trials was typically the change in systolic blood pressure from baseline compared to placebo, measured by either 24-hour ambulatory blood pressure monitoring (ABPM) or automated office blood pressure (AOBP).[6][19][20]

PATHWAY-2 Trial

The PATHWAY-2 trial was a landmark study designed to determine the optimal fourth-line treatment for patients with resistant hypertension.[1][21]

  • Trial Design: PATHWAY-2 was a randomized, double-blind, placebo-controlled crossover trial.[21][22] This design meant that each participant received all four study treatments in a random order. The study involved a 4-week placebo run-in period, followed by four 12-week treatment cycles.[23]

  • Participants: The trial enrolled 335 patients with resistant hypertension, defined as uncontrolled blood pressure despite being on three antihypertensive agents (an ACE inhibitor or ARB, a calcium channel blocker, and a diuretic).[11][21][24]

  • Interventions: Participants were randomized to receive 12-week cycles of:

    • Spironolactone (25-50 mg daily)[11][23]

    • Doxazosin (4-8 mg daily)[11][23]

    • Bisoprolol (5-10 mg daily)[11][23]

    • Placebo[11][23] For each active drug, patients started on a lower dose for the first 6 weeks, which was then doubled for the final 6 weeks of the cycle.[1][22]

  • Primary Endpoint: The primary outcome was the change in home systolic blood pressure.[11][25] The trial had a hierarchical primary endpoint, first comparing spironolactone to placebo, then to the average of the other two active drugs, and finally to each active drug individually.[21][25]

Visualizations

Signaling Pathway

cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Drug Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Angiotensin_II->Aldosterone_Synthase Stimulates Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone Mineralocorticoid_Receptor Mineralocorticoid Receptor Aldosterone->Mineralocorticoid_Receptor Binds to Blood_Pressure_Increase Sodium & Water Retention Potassium Excretion (Increased Blood Pressure) Mineralocorticoid_Receptor->Blood_Pressure_Increase This compound This compound This compound->Aldosterone_Synthase Inhibits Spironolactone Spironolactone Spironolactone->Mineralocorticoid_Receptor Blocks

Caption: Mechanism of action for this compound and Spironolactone in the RAAS pathway.

Experimental Workflow

Screening Patient Screening (Inclusion/Exclusion Criteria) Run_In Run-in / Washout Period (Standardize Background Meds) Screening->Run_In Randomization Randomization Run_In->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo) Randomization->Treatment_B Follow_Up Follow-up Visits (e.g., Week 4, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Collection Data Collection (BP measurements, Labs) Follow_Up->Data_Collection Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Collection->Analysis

Caption: Generalized workflow for a parallel-group hypertension clinical trial.

References

Unveiling the Precision of Aldosterone Synthase Inhibition: A Comparative Analysis of Lorundrostat

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validation of Lorundrostat's mechanism through genetic knockout models and its clinical performance compared to established therapies for uncontrolled hypertension.

For researchers and professionals in drug development, understanding the precise mechanism of action and the preclinical validation of a novel therapeutic is paramount. This guide provides a comprehensive comparison of this compound, a novel aldosterone synthase inhibitor, with alternative therapies. We will explore the validation of its mechanism, present comparative clinical data, and provide detailed experimental protocols.

The Critical Role of Aldosterone Synthase in Hypertension

Aldosterone, a mineralocorticoid hormone, plays a key role in regulating blood pressure by controlling sodium and water retention.[1] Its synthesis is finalized by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[1] Dysregulation of aldosterone production is a significant contributor to the pathophysiology of hypertension.[2][3] this compound is a highly selective inhibitor of aldosterone synthase, aiming to reduce aldosterone levels and thereby lower blood pressure.[4][5]

Validating the Mechanism: The Power of Genetic Knockout Models

The gold standard for validating the target of a drug is through the use of genetic knockout models. In the context of this compound, a Cyp11b2 knockout mouse model would be the ideal tool to confirm that the drug's effects are solely mediated through the inhibition of aldosterone synthase. In such a model, the absence of the target enzyme should render the drug ineffective, thus confirming its on-target mechanism.

While specific studies validating this compound's effects in Cyp11b2 knockout mice are not yet publicly available, the principle has been applied to the broader class of aldosterone synthase inhibitors. For instance, studies on other inhibitors have utilized animal models to demonstrate their efficacy in reducing aldosterone levels and blood pressure.[6][7] Furthermore, the high selectivity of this compound for CYP11B2 over the closely related CYP11B1 (the enzyme responsible for cortisol synthesis) has been extensively demonstrated in preclinical in vitro assays, showing a 374-fold selectivity.[4][5] This high selectivity is a critical feature, as it minimizes the risk of off-target effects on cortisol production, a significant concern with less selective inhibitors.[8][9]

Comparative Clinical Performance: this compound vs. Alternatives

This compound has undergone rigorous clinical evaluation in a series of trials, including Target-HTN, Advance-HTN, and Launch-HTN.[2] To provide a clear perspective on its clinical utility, we compare its performance with two key alternatives: Finerenone, a non-steroidal mineralocorticoid receptor antagonist (MRA), and Spironolactone, a steroidal MRA.

Efficacy in Blood Pressure Reduction
Drug ClassDrugClinical Trial(s)Key Efficacy EndpointResult
Aldosterone Synthase Inhibitor This compound Target-HTNChange in automated office systolic blood pressure (SBP) at week 8-9.6 mmHg (50 mg once daily) and -7.8 mmHg (100 mg once daily) placebo-adjusted reduction.[2]
Advance-HTNChange in 24-hour ambulatory SBP at week 12-7.9 mmHg (50 mg once daily) placebo-adjusted reduction.
Launch-HTNChange in automated office SBP at week 6-9.1 mmHg (50 mg once daily) placebo-adjusted reduction.
Non-steroidal MRA Finerenone FIDELIO-DKDPrimary composite kidney outcomeSignificant reduction in the risk of kidney failure and a sustained decrease in eGFR.
FIGARO-DKDPrimary composite cardiovascular outcomeSignificant reduction in the risk of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
Steroidal MRA Spironolactone ASPIRANTChange in daytime ambulatory SBP at 8 weeks-5.4 mmHg greater reduction with spironolactone compared to placebo.
Safety and Tolerability Profile
Drug ClassDrugCommon Adverse Events
Aldosterone Synthase Inhibitor This compound Hyperkalemia (increase in serum potassium), modest initial decreases in estimated glomerular filtration rate (eGFR).[2][10]
Non-steroidal MRA Finerenone Hyperkalemia.
Steroidal MRA Spironolactone Hyperkalemia, gynecomastia (in males), menstrual irregularities (in females).[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Adrenal Adrenal Cortex Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE CYP11B2 Aldosterone Synthase (CYP11B2) AngiotensinII->CYP11B2 Stimulates Renin Renin ACE ACE Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 (11β-hydroxylase activity) Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (18-hydroxylase & 18-oxidase activity) Sodium & Water Retention Sodium & Water Retention Aldosterone->Sodium & Water Retention

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and Aldosterone Synthesis Pathway.

cluster_Mechanism Mechanism of Action of Aldosterone Modulators cluster_this compound This compound cluster_MRAs Mineralocorticoid Receptor Antagonists (MRAs) This compound This compound CYP11B2 Aldosterone Synthase (CYP11B2) This compound->CYP11B2 Inhibits Aldosterone_L Aldosterone Synthesis MRAs Finerenone / Spironolactone MR Mineralocorticoid Receptor (MR) MRAs->MR Blocks Gene_Transcription Gene Transcription Aldosterone_M Aldosterone Aldosterone_M->MR

Caption: Comparative Mechanism of Action: this compound vs. MRAs.

cluster_Workflow Clinical Trial Workflow for Antihypertensive Drugs Screening Patient Screening (Uncontrolled Hypertension) Baseline Baseline Measurements (BP, Aldosterone, Renin) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug vs. Placebo) Randomization->Treatment FollowUp Follow-up Visits (BP & Safety Monitoring) Treatment->FollowUp Endpoint Primary Endpoint Assessment (Change in Blood Pressure) FollowUp->Endpoint

Caption: Generalized Experimental Workflow for Hypertension Clinical Trials.

Detailed Experimental Protocols

A clear understanding of the experimental design is crucial for interpreting clinical trial data. Below are the summarized protocols for the key trials mentioned.

This compound: Target-HTN Trial
  • Objective: To evaluate the dose-response, safety, and efficacy of this compound in patients with uncontrolled hypertension.[2]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging Phase II trial.[2]

  • Participant Population: Adults with uncontrolled hypertension (systolic BP ≥140 mmHg and/or diastolic BP ≥90 mmHg) despite being on at least two antihypertensive medications.[2]

  • Intervention: Patients were randomized to receive one of several doses of this compound or placebo once daily for 8 weeks.[2]

  • Primary Endpoint: Change from baseline in automated office systolic blood pressure at week 8.[2]

  • Key Assessments: Automated office blood pressure measurements, 24-hour ambulatory blood pressure monitoring, plasma aldosterone concentration, and plasma renin activity.[2]

Finerenone: FIDELIO-DKD Trial
  • Objective: To determine the efficacy and safety of Finerenone in patients with chronic kidney disease (CKD) and type 2 diabetes.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, event-driven Phase III trial.

  • Participant Population: Adults with type 2 diabetes and CKD (defined by the presence of albuminuria and a certain range of eGFR).

  • Intervention: Patients were randomized to receive Finerenone or placebo, in addition to standard of care.

  • Primary Endpoint: A composite of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or renal death.

  • Key Assessments: Urinary albumin-to-creatinine ratio (UACR), eGFR, and cardiovascular events.

Spironolactone: ASPIRANT Trial
  • Objective: To assess the efficacy of adding spironolactone to the treatment regimen of patients with resistant hypertension.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participant Population: Patients with resistant hypertension (uncontrolled BP despite treatment with at least three antihypertensive drugs, including a diuretic).

  • Intervention: Patients were randomized to receive spironolactone (25 mg/day) or placebo in addition to their existing antihypertensive medications for 8 weeks.

  • Primary Endpoint: Change in mean daytime ambulatory systolic blood pressure at 8 weeks.

  • Key Assessments: Ambulatory blood pressure monitoring and office blood pressure measurements.

Conclusion

This compound represents a targeted approach to managing hypertension by selectively inhibiting aldosterone synthase. While direct validation of its mechanism in genetic knockout models is awaited, the preclinical data on its high selectivity, combined with robust clinical trial results, position it as a promising new therapeutic option. Its performance in reducing blood pressure is comparable to or exceeds that of established therapies, with a potentially more favorable side-effect profile than older steroidal MRAs. For researchers and clinicians, this compound offers a novel tool in the armamentarium against uncontrolled hypertension, with a mechanism that is both precise and potent.

References

Evaluating the Long-Term Efficacy of Lorundrostat Compared to Standard Antihypertensives in Managing Uncontrolled and Resistant Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the novel aldosterone synthase inhibitor, lorundrostat, with standard antihypertensive therapies for the management of uncontrolled and resistant hypertension. The analysis is based on recent clinical trial data, focusing on efficacy, safety, and mechanism of action to inform research and development in cardiovascular medicine.

Introduction to this compound and Resistant Hypertension

Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents from different classes, including a diuretic, presents a significant clinical challenge.[1][2][3] This condition is associated with a heightened risk of cardiovascular events, stroke, and kidney failure.[2][3] A key contributor to resistant hypertension is the excessive production of aldosterone, a hormone that regulates sodium and potassium levels, thereby influencing blood pressure.[1][4]

This compound is a novel, oral, once-daily aldosterone synthase inhibitor (ASI).[5] It selectively targets and inhibits the enzyme responsible for the final steps of aldosterone synthesis.[4][5] This mechanism of action differs from traditional mineralocorticoid receptor antagonists (MRAs) like spironolactone, which block the aldosterone receptor itself.[6] By reducing aldosterone production, this compound aims to lower blood pressure with potentially fewer side effects associated with MRA-based therapies.[4][7]

Comparative Efficacy Data

Recent Phase II and pivotal clinical trials have evaluated the efficacy of this compound in patients with uncontrolled and resistant hypertension. The data is summarized below for comparison with standard therapeutic approaches.

Table 1: Summary of this compound Clinical Trial Efficacy Data

Clinical TrialDosagePrimary EndpointPlacebo-Adjusted Systolic Blood Pressure (SBP) ReductionKey Findings
Target-HTN (Phase II) 50 mg QDChange in Automated Office SBP at Week 8-9.6 mmHg (P=0.01)[7][8]Statistically significant SBP reduction in patients with suppressed plasma renin activity.[8]
100 mg QDChange in Automated Office SBP at Week 8-7.8 mmHg (P=0.04)[7][8]Greater benefits were suggested in patients with obesity.[6]
Advance-HTN (Pivotal) 50 mg QDChange in 24-hour Average SBP at Week 12-7.9 mmHg (P=0.001)[9][10][11]Efficacious in a diverse population, including over 50% African Americans, irrespective of race, gender, or weight.[10][11]
50-100 mg QDChange in 24-hour Average SBP at Week 12-6.5 mmHg (P=0.006)[10][11]Dose escalation to 100 mg did not show greater BP control but was associated with more adverse events.[12]
Launch-HTN (Pivotal) 50 mg QDChange in Automated Office SBP at Week 6-9.1 mmHg (P<0.0001)[13]Demonstrated efficacy in a "real-world" setting where participants remained on existing medications.[9][13]
50 mg QDChange in Automated Office SBP at Week 12-11.7 mmHg (P<0.0001)[13]Benefit was sustained and potentially increased through week 12.[9]

Table 2: Comparison of this compound with Standard of Care for Resistant Hypertension

FeatureThis compoundStandard of Care (Mineralocorticoid Receptor Antagonists - e.g., Spironolactone)
Mechanism of Action Inhibits aldosterone synthase, reducing aldosterone production.[4][5]Blocks the mineralocorticoid receptor, preventing aldosterone from binding.[6]
Clinical Efficacy Demonstrated significant placebo-adjusted SBP reductions of 7.9 to 11.7 mmHg in pivotal trials as an add-on therapy.[9][10][11][13]Spironolactone is considered the most effective fourth-line agent for resistant hypertension.[14] The PATHWAY-2 trial demonstrated its superiority over beta-blockers and alpha-blockers.[2]
Key Patient Population Effective in patients with uncontrolled or resistant hypertension, including those with obesity and suppressed renin activity.[5][6]Particularly effective in resistant hypertension where aldosterone excess is a common underlying cause.[1]
Adverse Effects Modest increases in serum potassium (hyperkalemia) and instances of hyponatremia have been observed.[9][11]Side effects include hyperkalemia and antiandrogenic effects such as gynecomastia.[2][6]

Experimental Protocols

Detailed methodologies for the key clinical trials of this compound provide context for the efficacy data.

Target-HTN (Phase II Trial)

  • Objective: To assess the efficacy, safety, and tolerability of this compound in treating uncontrolled and resistant hypertension.

  • Study Design: A prospective, multicenter, randomized, placebo-controlled trial conducted at 43 sites in the US.[8]

  • Participants: Adults with a systolic automated office blood pressure (AOBP) of ≥130 mm Hg while taking two or more antihypertensive medications. The initial cohort consisted of 163 individuals with suppressed plasma renin activity (≤1.0 ng/mL/h).[8]

  • Interventions: Patients were randomized to receive one of five active doses of this compound (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID, 25mg BID) or a placebo.[15]

  • Primary Endpoint: The primary outcome was the change in automated office systolic blood pressure from baseline to week 8.[6]

Advance-HTN (Pivotal Phase IIb Trial)

  • Objective: To evaluate the 24-hour systolic blood pressure-lowering effect of once-daily this compound in patients with uncontrolled and treatment-resistant hypertension on a standardized antihypertensive regimen.[11]

  • Study Design: A randomized, double-blind, placebo-controlled trial conducted at 103 U.S. sites.[11]

  • Participants: 285 patients with elevated blood pressure despite taking two to five antihypertensive medications were transitioned to a standardized regimen for 3 weeks. Those with a 24-hour ambulatory blood pressure ≥130/80 mm Hg were randomized.[11][16] The study included a diverse population with 40% women and 53% Black or African-American participants.[11]

  • Interventions: Participants were randomized to receive placebo, this compound 50 mg daily, or this compound 50 mg daily with a potential increase to 100 mg at week 4 if blood pressure remained uncontrolled.[11][16]

  • Primary Endpoint: The change in 24-hour average systolic blood pressure from baseline to week 12.[10][11]

Launch-HTN (Pivotal Trial)

  • Objective: To evaluate the efficacy and safety of this compound in a setting reflective of real-world clinical practice.[9]

  • Study Design: A global, randomized, double-blind, placebo-controlled trial.[13]

  • Participants: Adults unable to meet blood pressure goals despite treatment with 2 to 5 antihypertensive medications. Participants were allowed to remain on their existing medication regimens.[13]

  • Interventions: Patients were randomized to receive this compound (50 mg or 50 mg with optional escalation to 100 mg) or placebo.[13]

  • Primary Endpoint: The change from baseline in systolic blood pressure as determined by automated office blood pressure (AOBP) measurements at week 6.[13]

Visualizing Mechanisms and Workflows

Mechanism of Action in the Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the points of intervention for various antihypertensive classes within the RAAS pathway, highlighting the unique mechanism of this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland AT1R AT1 Receptor Angiotensin_II->AT1R Aldosterone Aldosterone Adrenal_Gland->Aldosterone Aldosterone Synthase Aldosterone_Synthase Aldosterone Synthase MR Mineralocorticoid Receptor (MR) Aldosterone->MR Effects Sodium & Water Retention Potassium Excretion Increased Blood Pressure MR->Effects Vasoconstriction Vasoconstriction AT1R->Vasoconstriction ACEi ACE Inhibitors ACEi->ACE inhibit ARBs ARBs ARBs->AT1R block MRAs MRAs (Spironolactone) MRAs->MR block This compound This compound This compound->Aldosterone_Synthase inhibit

Caption: RAAS pathway showing intervention points of antihypertensives.

Generalized Experimental Workflow for Antihypertensive Clinical Trials

This diagram outlines the typical workflow for a randomized controlled trial evaluating a new antihypertensive agent, based on the protocols of the this compound trials.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period cluster_followup Phase 4: Follow-up & Analysis Screening Patient Screening (e.g., BP ≥130/80 mmHg on 2-5 meds) Informed_Consent Informed Consent Screening->Informed_Consent Washout Washout / Standardized Regimen (e.g., 3 weeks) Informed_Consent->Washout Randomization Randomization Washout->Randomization Group_A Treatment Group (e.g., this compound 50mg) Randomization->Group_A Group_B Placebo Group Randomization->Group_B Follow_Up Follow-up Visits (e.g., Weeks 4, 6, 8, 12) Group_A->Follow_Up Group_B->Follow_Up Endpoint Primary Endpoint Assessment (e.g., Change in 24h SBP at Week 12) Follow_Up->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: Generalized workflow for an antihypertensive clinical trial.

Conclusion

This compound has demonstrated statistically significant and clinically meaningful reductions in blood pressure in patients with uncontrolled and resistant hypertension across multiple clinical trials.[9][13][15] Its novel mechanism as an aldosterone synthase inhibitor offers a targeted approach to managing hypertension, particularly in populations where aldosterone excess is a key driver.[1][4] While direct, long-term, head-to-head comparative trials with standard antihypertensives like spironolactone are needed for a definitive assessment, the current data suggest this compound is a promising therapeutic agent. Its efficacy in diverse populations and a safety profile with modest and manageable side effects position it as a potential transformative therapy for a hard-to-treat patient population.[10][11][13] Further phase III trials will be crucial to confirm these findings and fully establish its role in the clinical management of hypertension.[11]

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Lorundrostat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of lorundrostat, a potent and selective aldosterone synthase inhibitor. Adherence to these guidelines is critical to protect personnel and the environment from potential harm.

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making proper disposal a key environmental consideration.[2]

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions.

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.[1]
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life.[2]
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear protective clothing.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][2]

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • Keep the chemical in suitable and closed containers for disposal.[3]
  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]

2. Handling Spills:

  • In the event of a spill, avoid dust and aerosol formation.[1][2]
  • For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
  • Collect all contaminated materials into the designated this compound waste container.[2]

3. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[2]
  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]
  • While one safety data sheet suggests that smaller quantities may be disposed of with household waste, this is not recommended due to the high aquatic toxicity of this compound.[4] The more conservative and widely recommended approach of using a certified waste disposal service should always be followed.

Emergency First Aid Procedures

In case of accidental exposure:

  • If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[1][2]

  • If on Skin: Wash with plenty of soap and water.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

Lorundrostat_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Wear appropriate PPE: - Gloves - Goggles - Lab Coat C Collect unused this compound and contaminated materials A->C B Designate a labeled, sealed waste container B->C D Handle spills by absorbing with inert material E Store waste container in a secure, designated area C->E D->E F Arrange for pickup by an approved waste disposal service E->F G Ensure compliance with local regulations F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Lorundrostat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Lorundrostat is paramount. This guide provides essential procedural information to minimize risk and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with potential health hazards. According to safety data sheets, it can be harmful if swallowed, cause skin irritation, and result in serious eye irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact and irritation[1].
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against serious eye irritation from splashes or dust[1].
Protective Clothing Laboratory coat or other suitable protective clothing.To prevent contamination of personal clothing and skin[1].
Respiratory Protection Use only in areas with appropriate exhaust ventilation.To avoid inhalation of dust or aerosols[2].

Safe Handling and Operational Plan

A systematic approach to handling this compound in a laboratory setting is crucial to mitigate exposure risks.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated handling area, preferably a chemical fume hood, should be clean and uncluttered.

  • Personal Protection: Don PPE in the following order: lab coat, then gloves, and finally eye and face protection.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols[2].

    • Do not eat, drink, or smoke in the handling area[1][2].

    • Wash hands thoroughly after handling the compound[1][2].

  • Decontamination: After handling, remove PPE carefully to avoid cross-contamination. Dispose of single-use PPE in designated waste containers.

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[2].

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention[1].
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[1].
Ingestion Rinse mouth with water. Call a poison control center or doctor if you feel unwell[1][2].
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention[2].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations[1].

  • For investigational drugs, unused or returned medications should be destroyed following established guidelines for hazardous waste[3].

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal[3]. Some suppliers state that smaller quantities may be disposed of with household waste, but it is crucial to follow institutional and local regulations first[4].

Clinical Trial Safety Data

While not directly related to occupational handling, understanding the adverse effects observed in clinical trials can provide a broader context of the compound's biological activity.

Adverse Events of Special Interest in Clinical Trials:

Adverse EventThis compound (50 mg to 100 mg)Placebo
Severely elevated BP 0.7% - 1.9%4.1%
Symptomatic hypotension 2.0% - 2.6%0.4%
Hyperkalemia 2.0% - 2.6%0.4%
Hyponatremia 6.9% - 10.4%3.3%
eGFR reduction 3.0% - 3.3%0.7%
Glucocorticoid deficiency 0%1.1%
(Data from the Launch-HTN Study)[5]

Visual Workflow for PPE Donning and Doffing

PPE_Workflow cluster_donning Donning PPE cluster_handling Handling this compound cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Handle Perform Experimental Work Don3->Handle Enter Work Area Doff1 1. Gloves Handle->Doff1 Exit Work Area Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.